AZD5153 6-Hydroxy-2-naphthoic acid
Descripción
Propiedades
IUPAC Name |
6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQBHXKCHECEC-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-40-2 | |
| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5153 6-hydroxy-2-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD5153: A Bivalent BET Bromodomain Inhibitor for Hematologic Malignancies - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its application in hematologic malignancies.
Core Mechanism of Action: Bivalent Inhibition of BRD4
AZD5153 represents a significant advancement in BET inhibitor design, functioning as a bivalent molecule that simultaneously engages both the first (BD1) and second (BD2) bromodomains of the BRD4 protein.[1][2] This dual binding confers enhanced avidity and potency compared to traditional monovalent BET inhibitors.[1]
BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of a variety of genes involved in cell proliferation, survival, and oncogenesis. By occupying both bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the disruption of these transcriptional programs and subsequent downregulation of key oncogenes.[1]
Downstream Signaling Pathways
The inhibition of BRD4 by AZD5153 leads to the significant downregulation of several critical oncogenic signaling pathways in hematologic malignancies.
MYC Suppression
A primary consequence of BRD4 inhibition is the profound suppression of the MYC oncogene.[1] MYC is a master transcriptional regulator that drives cell proliferation and is frequently dysregulated in a wide range of cancers, including many hematologic malignancies. AZD5153 treatment leads to a rapid decrease in MYC mRNA and protein levels.[1]
E2F Pathway Inhibition
The E2F family of transcription factors plays a pivotal role in cell cycle progression. AZD5153 has been shown to downregulate the transcriptional programs controlled by E2F, contributing to cell cycle arrest.[1]
mTOR Pathway Modulation
Preclinical studies have revealed a correlation between sensitivity to AZD5153 and the modulation of the mTOR signaling pathway.[1] This suggests that the antitumor activity of AZD5153 may be, in part, mediated through its impact on this key regulator of cell growth, proliferation, and metabolism.
Preclinical Activity in Hematologic Malignancies
AZD5153 has demonstrated broad and potent preclinical activity across a range of hematologic malignancy models.
In Vitro Antiproliferative Activity
AZD5153 exhibits potent single-agent antiproliferative activity in various hematologic cancer cell lines.
| Cell Line | Hematologic Malignancy | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <10 |
| MV4-11 | Acute Myeloid Leukemia (AML) | <10 |
| MM.1S | Multiple Myeloma (MM) | <10 |
| OPM-2 | Multiple Myeloma (MM) | <10 |
| OCI-Ly18 | Diffuse Large B-cell Lymphoma (DLBCL) | ~20 |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | ~30 |
| Data summarized from Rhyasen et al., Mol Cancer Ther 2016.[1] |
Induction of Apoptosis
Treatment with AZD5153 leads to the induction of apoptosis in sensitive hematologic cancer cell lines. This is evidenced by increased caspase-3/7 activity and PARP cleavage.
In Vivo Antitumor Efficacy
In vivo studies using xenograft models of hematologic malignancies have demonstrated significant antitumor activity of AZD5153. Oral administration of AZD5153 resulted in tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Hematologic Malignancy | Dosing | Outcome |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 5 mg/kg, QD | Tumor Regression |
| MM.1S | Multiple Myeloma (MM) | 5 mg/kg, QD | Tumor Stasis |
| OCI-Ly18 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 mg/kg, QD | Tumor Growth Inhibition |
| Data summarized from Rhyasen et al., Mol Cancer Ther 2016.[1] |
Clinical Development and Pharmacodynamics
A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD5153 in patients with relapsed/refractory solid tumors and lymphomas.[3][4][5][6]
Dosing and Safety
In the monotherapy arm, AZD5153 was administered orally at doses ranging from 2 mg once daily (QD) to 40 mg QD.[3] The most common treatment-related adverse events included thrombocytopenia, fatigue, and diarrhea.[3]
Pharmacodynamic Biomarkers
Modulation of pharmacodynamic biomarkers in peripheral blood confirmed target engagement of BRD4 by AZD5153. A dose-dependent downregulation of MYC and upregulation of HEXIM1, a known negative regulator of P-TEFb that is released upon BRD4 inhibition, were observed.[1]
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Hematologic malignancy cell lines (e.g., MOLM-13, MM.1S, OCI-Ly18) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Cells are treated with a serial dilution of AZD5153 or vehicle control (DMSO) for 72 hours.
-
Luminescence Reading: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Luminescence data is normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression model.
Apoptosis Assay
-
Cell Treatment: Hematologic malignancy cell lines are treated with varying concentrations of AZD5153 or vehicle control for 24-48 hours.
-
Caspase-Glo® 3/7 Assay: Caspase-Glo® 3/7 Assay (Promega) is used to measure caspase-3 and -7 activity, key mediators of apoptosis.
-
Western Blotting: Whole-cell lysates are collected and subjected to SDS-PAGE and western blotting to detect cleavage of PARP, another hallmark of apoptosis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Cell Implantation: 5-10 x 10^6 cells of a hematologic malignancy cell line (e.g., MOLM-13) are implanted subcutaneously.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized to receive oral gavage of AZD5153 (formulated in a suitable vehicle) or vehicle control.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
RNA Sequencing Analysis
-
Sample Preparation: Hematologic malignancy cell lines are treated with AZD5153 or vehicle control for a specified time (e.g., 6 or 24 hours). Total RNA is extracted using a standard kit.
-
Library Preparation: RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Libraries are sequenced on an Illumina platform.
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by AZD5153.
Conclusion
AZD5153 is a potent, bivalent BET inhibitor that has demonstrated significant preclinical activity in a range of hematologic malignancies by disrupting BRD4-dependent transcriptional programs, leading to the suppression of key oncogenic drivers such as MYC. Early clinical data has shown a manageable safety profile and evidence of target engagement. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AZD5153 in patients with hematologic cancers.
References
- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
AZD5153: A Selective Bivalent BET Inhibitor for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its application in cancer research. This document consolidates key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to AZD5153
AZD5153 is an orally bioavailable small molecule that functions as a bivalent inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2] Its unique mechanism involves the simultaneous binding to two bromodomains of the BRD4 protein, which enhances its potency and antitumor activity compared to monovalent BET inhibitors.[3][4] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably MYC.[3] By inhibiting BRD4, AZD5153 effectively disrupts these transcriptional programs, leading to cell cycle arrest, apoptosis, and suppression of tumor growth in various cancer models.[4][5][6]
Chemical Structure: (R)-4-(2-(4-(1-(3-methoxy-[1][7][8]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one[1]
Mechanism of Action and Signaling Pathway
AZD5153 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of the two tandem bromodomains (BD1 and BD2) of BRD4. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. The subsequent inhibition of transcriptional elongation leads to the downregulation of key oncogenes and cell cycle regulators. A primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation and survival. The inhibition of BRD4 by AZD5153 also affects other critical pathways, including the BCL2 anti-apoptotic pathway and the mTOR signaling cascade.[4][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZD5153 from preclinical and clinical studies.
Table 1: In Vitro Efficacy of AZD5153 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | ~1 | [7] |
| HepG2 | Hepatocellular Carcinoma | Intermediate | [7] |
| SNU-449 | Hepatocellular Carcinoma | Intermediate | [7] |
| SNU-387 | Hepatocellular Carcinoma | Intermediate | [7] |
| Hep3B | Hepatocellular Carcinoma | Intermediate | [7] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Highest | [7] |
| PC-3 | Prostate Cancer | ~0.1 (72h), ~0.01 (96h) | [10] |
| SF8628 | Diffuse Midline Glioma | 0.41 | |
| DIPG007 | Diffuse Midline Glioma | 0.053 | |
| SU-DIPG36 | Diffuse Midline Glioma | 0.022 | |
| SU-DIPG4 | Diffuse Midline Glioma | 0.063 |
Table 2: Clinical Trial Data (NCT03205176) - Monotherapy Arm
| Parameter | Value | Reference |
| Patient Population | Relapsed/refractory solid tumors and lymphoma | [11][12] |
| Dosing | 2 mg QD up to 30 mg QD and 10 mg BID up to 20 mg BID | [8][13] |
| Recommended Phase II Dose | 30 mg once daily or 15 mg twice daily | [1][11] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%) | [1][11] |
| Common Grade ≥3 TEAEs | Thrombocytopenia (14.7%), Anemia (8.8%) | [1][11] |
| Dose-Limiting Toxicities | Thrombocytopenia, Diarrhea | [11][13] |
Table 3: Human Pharmacokinetics of AZD5153
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [8] |
| Half-life (t1/2) | ~6 hours | [8] |
| Dose Proportionality | Dose-proportional increase in Cmax and AUC | [8] |
| Accumulation | Minimal | [1] |
Table 4: In Vivo Efficacy of AZD5153 in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Hepatocellular Carcinoma | HCCLM3 subcutaneous xenograft | 3 mg/kg/day (in lipid nanoemulsion) | Significant tumor growth inhibition | [7] |
| Hepatocellular Carcinoma | HCCLM3 orthotopic xenograft | 3 mg/kg/day (in lipid nanoemulsion) | Significant tumor growth inhibition | [7] |
| Prostate Cancer | PC-3 xenograft | Oral administration | Tumor growth inhibition | [9][10] |
| Colorectal Cancer | HCT116 orthotopic xenograft | 5 mg/kg (oral gavage) | Tumor growth inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of AZD5153.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][7][11]
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
AZD5153 (or other test compound)
-
CellTiter-Glo® Reagent (Promega)
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 100 µl per well for 96-well plates). Include control wells with medium only for background luminescence.
-
Compound Treatment: Add the desired concentrations of AZD5153 to the experimental wells. Incubate the plates according to the specific experimental protocol (e.g., 72 hours).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
Clonogenic Survival Assay
This protocol is a generalized method for assessing the long-term proliferative capacity of cells after treatment.[7][10][13][14][15]
Objective: To determine the ability of single cells to form colonies after treatment with AZD5153.
Materials:
-
Cell culture dishes or 6-well plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
AZD5153
-
Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)
-
0.5% Crystal Violet staining solution
-
Stereomicroscope
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells into culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Attachment: Incubate the cells for a few hours to overnight to allow for attachment.
-
Treatment: Treat the cells with various concentrations of AZD5153 for a specified duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until colonies are visible in the control plates (a colony is typically defined as ≥50 cells).
-
Fixation: Aspirate the medium, wash the colonies gently with PBS, and add the fixation solution for 5-15 minutes at room temperature.
-
Staining: Remove the fixation solution and add 0.5% crystal violet solution to cover the colonies. Incubate for 20-60 minutes at room temperature.
-
Washing: Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (≥50 cells) in each dish using a stereomicroscope.
Western Blotting for BRD4 and MYC
This protocol outlines the general steps for detecting changes in protein expression of BRD4 and its downstream target MYC following AZD5153 treatment.[3][16][17][18][19]
Objective: To quantify the levels of specific proteins in cell lysates.
Materials:
-
Cells treated with AZD5153
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-BRD4, anti-MYC, and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Subcutaneous Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of AZD5153 in a subcutaneous tumor xenograft model.[3][7][9][12][20]
Objective: To assess the anti-tumor activity of AZD5153 in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles
-
Anesthetics
-
AZD5153 formulation for oral gavage or other administration route
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer AZD5153 (e.g., by oral gavage) and the vehicle control according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Pharmacodynamic Biomarker Analysis (HEXIM1 by qPCR)
This protocol outlines the analysis of a pharmacodynamic biomarker, HEXIM1, which is upregulated upon BET inhibition.[1][21]
Objective: To measure changes in the expression of a target engagement biomarker in response to AZD5153 treatment.
Materials:
-
Whole blood or tissue samples from treated subjects/animals
-
RNA extraction kit (e.g., PAXgene Blood RNA Kit or RNeasy Kit)
-
Reverse transcription kit for cDNA synthesis
-
qPCR primers for HEXIM1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the collected samples according to the kit manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers for HEXIM1 and the reference gene, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of HEXIM1 normalized to the reference gene using a method such as the ΔΔCt method.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating AZD5153 and the logical relationship of its effects.
References
- 1. promega.com [promega.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 5. promega.com [promega.com]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. promega.com [promega.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. 定量PCRの基礎 [sigmaaldrich.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. Quantitative (q)PCR and Differential Expression Analysis [protocols.io]
- 21. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
Downregulation of MYC Expression by AZD5153 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2][3] By simultaneously engaging both bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[4][5] This technical guide provides an in-depth overview of the mechanism of AZD5153-mediated MYC downregulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The information presented is intended to equip researchers and drug development professionals with the core knowledge required to investigate and leverage this therapeutic strategy.
Core Mechanism of Action
AZD5153 functions by competitively binding to the acetyl-lysine recognition pockets within the two tandem bromodomains (BD1 and BD2) of BRD4.[4][5] BRD4 is a critical transcriptional co-activator that plays a pivotal role in the expression of a variety of genes involved in cell proliferation and survival, including the master regulator MYC.[4] By preventing the interaction between BRD4 and acetylated histones, AZD5153 disrupts the transcriptional machinery necessary for MYC gene expression, ultimately leading to a significant reduction in both MYC mRNA and protein levels.[1][6][7] This targeted downregulation of MYC is a key driver of the anti-tumor activity of AZD5153 observed in various preclinical cancer models.[6][7]
Quantitative Data on AZD5153 Activity
The anti-proliferative activity of AZD5153 has been demonstrated across a range of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Huh7 | Hepatocellular Carcinoma (HCC) | Lowest IC50 | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma (HCC) | Highest IC50 | [6] |
| HepG2 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |
| SNU-449 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |
| SNU-387 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |
| Hep3B | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |
| COG-W-408 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |
| Wit49 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |
| 17.94 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |
| HEK293 (Normal Kidney Cells) | Normal Tissue | 4.37 µM | [2] |
AZD5153 treatment leads to a significant reduction in MYC protein levels. In hepatocellular carcinoma cell lines (HCCLM3, HepG2, and Huh7), a profound decrease in c-MYC protein was observed after 24 hours of treatment.[1] Similarly, in Wilms' tumor cell lines, a reduction in both MYCN and c-MYC protein levels was observed at 24 hours post-treatment with AZD5153 at their respective IC50 concentrations.[6] While specific fold-change data for AZD5153 is not always detailed, studies with the similar BET inhibitor JQ1 in colorectal cancer cells showed a 50-75% reduction in MYC mRNA and over 50% reduction in MYC protein.[8]
Experimental Protocols
Western Blot for MYC Protein Quantification
This protocol is adapted from methodologies used to assess MYC protein levels following AZD5153 treatment.[1][6]
1. Cell Lysis:
-
Seed 1 x 10^6 cells in a 100 mm dish and allow them to adhere overnight.
-
Treat cells with the desired concentrations of AZD5153 or DMSO (vehicle control) for 24 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 1x radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysates on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Load 50 µg of protein from each sample onto a 7.5% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-MYC or N-MYC (e.g., from Thermo Fisher Scientific, diluted 1:500 in 5% milk/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., from OriGene) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for performing a ChIP assay to investigate the occupancy of BRD4 at the MYC gene locus, adapted from standard ChIP protocols.[9][10][11]
1. Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the sheared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
6. Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of the MYC promoter region by quantitative PCR (qPCR) or proceed to library preparation for ChIP-sequencing (ChIP-seq).
References
- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 10. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
6-Hydroxy-2-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Hydroxy-2-naphthoic acid, a naphthalene derivative characterized by hydroxyl and carboxylic acid functional groups, has emerged as a pivotal intermediate in the synthesis of a wide array of compounds with significant applications in medicinal chemistry. Its rigid aromatic structure provides a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. This technical guide delves into the synthesis of 6-hydroxy-2-naphthoic acid and its derivatives, their applications in medicinal chemistry with a focus on anticancer, anti-inflammatory, and neuroprotective activities, and the underlying signaling pathways they modulate.
Synthesis of 6-Hydroxy-2-naphthoic Acid and Its Derivatives
The synthetic accessibility of 6-hydroxy-2-naphthoic acid and its derivatives, such as esters and amides, is crucial for its widespread use in drug discovery.
Synthesis of 6-Hydroxy-2-naphthoic Acid
A common method for the synthesis of 6-hydroxy-2-naphthoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol at elevated temperatures and pressures.[1] Another approach involves the reaction of 6-bromo-2-naphthol with methyllithium and t-butyllithium, followed by quenching with dry ice.
Synthesis of 6-Hydroxy-2-naphthoic Acid Esters
Ester derivatives of 6-hydroxy-2-naphthoic acid can be prepared through Fischer esterification. This method involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.
Synthesis of 6-Hydroxy-2-naphthoic Acid Amides
Amide derivatives are typically synthesized by first activating the carboxylic acid group of 6-hydroxy-2-naphthoic acid, followed by reaction with a desired amine. Common activating agents include thionyl chloride or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Applications in Medicinal Chemistry
The 6-hydroxy-2-naphthoic acid scaffold has been explored for its potential in treating various diseases, primarily due to the diverse biological activities exhibited by its derivatives.
Anticancer Activity
Derivatives of 2-naphthamide have shown promising cytotoxic activity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[2]
Anti-inflammatory Activity
The anti-inflammatory potential of 6-hydroxy-2-naphthoic acid derivatives is linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][4] The structural analog, 6-methoxy-2-naphthoic acid, has been shown to inhibit both COX-1 and COX-2.[3] Furthermore, studies on the structurally related methyl-1-hydroxy-2-naphthoate suggest that these compounds can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[5]
Neuroprotective Effects
Derivatives of 6-hydroxy-2-naphthoic acid are being investigated for their potential in treating neurodegenerative diseases. The neuroprotective effects are thought to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease, and the modulation of signaling pathways involved in neuroinflammation.[2]
Quantitative Data on Biological Activity
The following tables summarize the biological activity of derivatives of 6-hydroxy-2-naphthoic acid and its close analogs.
Table 1: Anticancer Activity of 2-Naphthamide Derivatives [2]
| Compound | Cancer Cell Line | IC₅₀ (μM) |
| 5b | C26 (Colon Carcinoma) | 3.59 |
| HepG2 (Hepatocellular Carcinoma) | 8.38 | |
| MCF7 (Breast Cancer) | - | |
| 8b | C26 (Colon Carcinoma) | 2.97 |
| HepG2 (Hepatocellular Carcinoma) | 7.12 | |
| MCF7 (Breast Cancer) | - | |
| Paclitaxel (Control) | C26 (Colon Carcinoma) | 2.85 |
| HepG2 (Hepatocellular Carcinoma) | 5.75 | |
| MCF7 (Breast Cancer) | - |
Table 2: Anti-inflammatory Activity of a 6-Hydroxy-2-naphthoic Acid Analog [3]
| Compound | Enzyme | IC₅₀ (μM) |
| 6-Methoxy-2-naphthoic acid | COX-1 | 31.01 |
| COX-2 | 19.84 |
Table 3: Neuroprotective Activity of 6-Hydroxybenzothiazol-2-carboxamide Analogs [2]
| Compound | Enzyme | IC₅₀ (nM) |
| 30 (phenethylamide) | MAO-B | 41 |
| 40 (cyclohexylamide) | MAO-B | 11 |
Signaling Pathways
The therapeutic effects of 6-hydroxy-2-naphthoic acid derivatives are often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway by 6-hydroxy-2-naphthoic acid derivatives can lead to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by a 6-hydroxy-2-naphthoic acid derivative.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Inhibition of p38 MAPK can reduce the production of pro-inflammatory cytokines.
Caption: Inhibition of the p38 MAPK signaling pathway by a 6-hydroxy-2-naphthoic acid derivative.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of 6-hydroxy-2-naphthoic acid derivatives.
General Protocol for the Synthesis of N-Aryl-6-hydroxy-2-naphthamides
This protocol is adapted from the synthesis of related benzamide derivatives and can be applied to 6-hydroxy-2-naphthoic acid.
-
Activation of Carboxylic Acid: To a solution of 6-hydroxy-2-naphthoic acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Formation: Add the desired aryl amine (1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-6-hydroxy-2-naphthamide.
Caption: A generalized workflow for the synthesis of N-aryl-6-hydroxy-2-naphthamide derivatives.
Protocol for NF-κB Reporter Assay
This assay measures the inhibition of NF-κB activation by a test compound.[6]
-
Cell Culture: Plate cells stably expressing an NF-κB luciferase reporter in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-hydroxy-2-naphthoic acid derivative for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α to the wells and incubate for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol for p38 MAPK Activity Assay
This non-radioactive assay measures the activity of p38 MAPK.[4][7]
-
Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAPK from cell lysates using an immobilized anti-phospho-p38 MAPK antibody.
-
Kinase Reaction: Resuspend the immunoprecipitate in a kinase buffer containing ATF-2 as a substrate and ATP. Incubate at 30°C to allow the kinase reaction to proceed.
-
Western Blotting: Terminate the reaction and analyze the phosphorylation of ATF-2 by Western blotting using an antibody specific for phospho-ATF-2.
-
Detection: Detect the amount of phosphorylated ATF-2 using a chemiluminescent substrate. The signal intensity is proportional to the p38 MAPK activity.
Conclusion
6-Hydroxy-2-naphthoic acid serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The biological activities of these compounds are often mediated through the modulation of key signaling pathways such as NF-κB and p38 MAPK. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-hydroxy-2-naphthoic acid derivatives are warranted to unlock their full therapeutic potential.
References
- 1. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the lipoxygenase inhibitor N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea on bronchoconstriction and lung vascular permeability in anaphylactic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 7. US4618701A - Process for preparing 6-acetoxy-2-naphthoic-acid and pure 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
Preclinical Profile of AZD5153: A Bivalent BRD4 Inhibitor for Solid Tumor Therapy
A Technical Overview for Researchers and Drug Development Professionals
Introduction: AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] By binding to the two bromodomains of BRD4, AZD5153 effectively disrupts its function as an epigenetic reader, which in turn modulates the transcription of key oncogenes involved in cell cycle progression and survival, such as MYC and BCL-2.[1][3] Preclinical studies have demonstrated its antitumor activity in a range of solid tumor models, both as a monotherapy and in combination with other anticancer agents.[3] This document provides a comprehensive overview of the preclinical data for AZD5153 in solid tumor models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these key studies.
Mechanism of Action
AZD5153 functions by competitively binding to the acetylated lysine recognition motifs within the two bromodomains of BRD4.[1] This prevents the recruitment of transcriptional machinery to active chromatin regions, leading to the downregulation of genes critical for tumor cell proliferation and survival.[1][3] The bivalent nature of AZD5153 is suggested to contribute to its enhanced antitumor activity compared to monovalent BET inhibitors.[3][4] Preclinical evidence indicates that BRD4 inhibition by AZD5153 can also activate an antitumor immune response, for instance by sensitizing ovarian cancer cells to anti-PD-L1 therapy.[3][5]
Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated oncogene transcription.
In Vitro Efficacy in Solid Tumor Cell Lines
AZD5153 has demonstrated potent anti-proliferative activity across a variety of solid tumor cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values and other relevant in vitro findings.
Table 1: IC50 Values of AZD5153 in Various Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 | Citation |
| U2OS | Osteosarcoma | ~1.7 nM (BRD4 displacement) | [2] |
| PC-3 | Prostate Cancer | Not specified, but demonstrated inhibition of proliferation and survival | [6] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified, but demonstrated inhibition of proliferation and survival | [7][8] |
Table 2: In Vitro Effects of AZD5153 in Solid Tumor Models
| Cancer Type | Cell Line(s) | Key Findings | Citation |
| Prostate Cancer | PC-3 and primary prostate cancer cells | Induced apoptosis and cell cycle arrest; downregulated BRD4 targets (cyclin D1, Myc, Bcl-2, FOSL1, CDK4). | [6] |
| Hepatocellular Carcinoma | 7 HCC cell lines | Inhibited cell proliferation and clonogenic survival; induced apoptosis. | [7][8] |
| Ovarian Cancer | Not specified | Sensitizes cancer cells to anti-PD-L1 therapy. | [3][5] |
| Wilms' Tumor | Not specified | Reduced MYCN and MYC protein levels, leading to increased cell death and suppressed proliferation. | [9] |
In Vivo Efficacy in Solid Tumor Xenograft Models
The antitumor activity of AZD5153 has been confirmed in several in vivo xenograft models of solid tumors.
Table 3: In Vivo Antitumor Activity of AZD5153 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Key Outcomes | Citation |
| Prostate Cancer | PC-3 xenograft in nude mice | Oral administration of AZD5153 | Inhibited tumor growth. Anti-tumor activity was enhanced with co-treatment of the AKT inhibitor MK-2206. | [6] |
| Hepatocellular Carcinoma | Subcutaneous and orthotopic HCCLM3 xenografts in NSG mice | AZD5153-formulated lipid nanoemulsions (3 mg/kg/daily) | Demonstrated tumor growth inhibition. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD5153 are outlined below.
Cell Viability and Proliferation Assays
-
MTT Assay (for Prostate Cancer Cells): Prostate cancer cells were treated with AZD5153. Cell survival was assessed using the MTT assay, which measures the metabolic activity of viable cells.[6]
-
[H3] DNA Incorporation Assay (for Prostate Cancer Cells): Cell proliferation was determined by measuring the incorporation of tritiated thymidine into newly synthesized DNA.[6]
-
CellTiter-Glo Luminescent Cell Viability Assay (for HCC Cells): Hepatocellular carcinoma cell lines were incubated with varying concentrations of AZD5153 for 72 hours. Cell viability was measured using the CellTiter-Glo kit, which quantifies cellular ATP levels.[8]
-
Clonogenic Survival Assay: The ability of single cells to form colonies was assessed after treatment with AZD5153 to determine long-term cell survival.[6][7]
Apoptosis and Cell Cycle Analysis
-
Caspase-3/-9 Activity Assay, Histone DNA ELISA, Annexin V FACS, and TUNEL Staining (for Prostate Cancer Cells): A battery of assays was used to confirm the induction of apoptosis in prostate cancer cells following AZD5153 treatment.[6]
-
Propidium Iodide (PI) FACS Assay (for Prostate Cancer Cells): Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide to identify cell cycle arrest.[6]
-
Annexin V-PI Staining (for HCC Cells): Apoptotic cell populations were quantified using Annexin V and propidium iodide staining followed by flow cytometry.[8]
Western Blot Analysis
-
Protocol: Prostate cancer cells were treated with AZD5153, and protein lysates were prepared. Western blotting was performed to detect the expression levels of BRD4 target proteins, including cyclin D1, Myc, Bcl-2, FOSL1, and CDK4.[6]
In Vivo Xenograft Studies
-
Prostate Cancer Model: PC-3 cells were subcutaneously injected into nude mice. Once tumors were established, mice were orally administered AZD5153, and tumor growth was monitored.[6]
-
Hepatocellular Carcinoma Model: HCCLM3 cells were implanted either subcutaneously or orthotopically into NSG mice. An AZD5153-formulated lipid nanoemulsion was administered, and tumor growth was measured.[7][8]
Caption: A generalized workflow for the preclinical evaluation of AZD5153 in solid tumor models.
Combination Therapies
Preclinical data suggests that the therapeutic efficacy of AZD5153 can be enhanced when used in combination with other targeted agents.
-
With PARP Inhibitors: Synergistic effects have been observed when AZD5153 is combined with PARP inhibitors like olaparib.[3][10][11]
-
With AKT Inhibitors: In prostate cancer models, the co-administration of AZD5153 with the AKT inhibitor MK-2206 resulted in enhanced anti-tumor activity.[6]
-
With Immune Checkpoint Inhibitors: AZD5153 has been shown to sensitize ovarian cancer models to anti-PD-L1 therapy, suggesting a potential role in immuno-oncology combinations.[3][5]
Conclusion
The preclinical data for AZD5153 strongly support its development as a therapeutic agent for solid tumors. Its bivalent mechanism of action translates to potent in vitro and in vivo antitumor activity across a range of cancer types, including prostate, hepatocellular, and ovarian cancers. Furthermore, the potential for synergistic combinations with other targeted therapies and immunotherapies highlights the broad clinical potential of this novel BRD4 inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation and development of AZD5153 in the field of oncology.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]
- 6. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Epigenetic Modifications Induced by AZD5153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5153 is a potent, orally bioavailable, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the two bromodomains of BRD4, AZD5153 effectively displaces it from acetylated histones, leading to a disruption of chromatin remodeling and the transcriptional dysregulation of key genes involved in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the epigenetic modifications induced by AZD5153, with a focus on its impact on histone acetylation and gene expression. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: BET Inhibition
The BET family of proteins, particularly BRD4, act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails.[2] This interaction is crucial for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating gene expression. Many oncogenes, such as c-MYC, are dependent on BRD4 for their transcription.[3][4]
AZD5153 functions by competitively inhibiting the binding of BRD4 to acetylated histones.[1] Its bivalent nature, allowing it to simultaneously engage both bromodomains of BRD4, contributes to its high potency and prolonged target engagement.[5] This disruption of the BRD4-chromatin interaction leads to the suppression of target gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3][4]
Impact on Histone Acetylation Landscape
While AZD5153 does not directly modify histones, its primary mechanism of action is intrinsically linked to the histone acetylation landscape. Specifically, it disrupts the cellular machinery that interprets these marks. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in elucidating the genome-wide effects of AZD5153 on the localization of BRD4 and the key histone mark H3K27ac, a marker of active enhancers and promoters.
In a study on hepatocellular carcinoma (HCC) cells (HCCLM3), treatment with 10 µM AZD5153 for 24 hours resulted in a significant global reduction in BRD4 occupancy at promoters, gene bodies, and super-enhancers.[1][2] This was accompanied by a marked decrease in the H3K27ac signal at these BRD4-bound regions, indicating a suppression of the active chromatin state.[2]
Quantitative Data: ChIP-seq Analysis
The following table summarizes the genome-wide changes in BRD4 and H3K27ac occupancy in HCCLM3 cells following AZD5153 treatment. The data is presented as the average signal intensity across different genomic regions.
| Genomic Region | Target | Condition | Average Signal Intensity (Arbitrary Units) |
| All Peaks | BRD4 | Control (DMSO) | ~12 |
| AZD5153 (10 µM) | ~4 | ||
| H3K27ac | Control (DMSO) | ~15 | |
| AZD5153 (10 µM) | ~10 | ||
| Promoters | BRD4 | Control (DMSO) | ~10 |
| AZD5153 (10 µM) | ~3 | ||
| H3K27ac | Control (DMSO) | ~18 | |
| AZD5153 (10 µM) | ~12 | ||
| Gene Bodies | BRD4 | Control (DMSO) | ~8 |
| AZD5153 (10 µM) | ~2 | ||
| H3K27ac | Control (DMSO) | ~10 | |
| AZD5153 (10 µM) | ~7 | ||
| Super-Enhancers | BRD4 | Control (DMSO) | ~25 |
| AZD5153 (10 µM) | ~8 | ||
| H3K27ac | Control (DMSO) | ~35 | |
| AZD5153 (10 µM) | ~20 |
Data adapted from a study on HCCLM3 cells.[1]
Modulation of the Transcriptome
The epigenetic alterations induced by AZD5153 culminate in profound changes in the cellular transcriptome. RNA sequencing (RNA-seq) studies have revealed that AZD5153 treatment leads to the differential expression of thousands of genes.
In HCCLM3 cells treated with 10 µM AZD5153 for 24 hours, RNA-seq analysis identified 3,862 downregulated genes and 3,412 upregulated genes.[1] The downregulated genes were significantly enriched in pathways related to cell cycle, DNA replication, and cancer-associated signaling.[1]
Quantitative Data: RNA-seq Analysis
The following table highlights the downregulation of key oncogenes and cell cycle regulators in HCCLM3 cells treated with AZD5153.
| Gene | Function | Log2 Fold Change (AZD5153 vs. Control) |
| MYC | Transcription factor, oncogene | ~ -1.5 |
| YAP1 | Transcriptional coactivator, oncogene | ~ -1.2 |
| FOXM1 | Transcription factor, cell cycle progression | ~ -2.0 |
| AURKA | Serine/threonine kinase, mitosis | ~ -1.8 |
| CCNA2 | Cyclin A2, cell cycle control | ~ -1.7 |
| CDC25A | Phosphatase, cell cycle control | ~ -1.5 |
| E2F1 | Transcription factor, cell cycle progression | ~ -1.4 |
| RAD51B | DNA repair | ~ -1.3 |
Data adapted from a study on HCCLM3 cells.[1][3]
In a first-in-human clinical study, pharmacodynamic analyses of peripheral blood samples from patients treated with AZD5153 showed dose-dependent modulation of BRD4 target genes. This included the upregulation of HEXIM1 and HIST2H2BF, and the downregulation of CCR2 and CD274.
Effect on DNA Methylation
Currently, there is a lack of direct evidence from published literature to suggest that AZD5153 significantly alters DNA methylation patterns. The primary mechanism of BET inhibitors is centered on the recognition of histone acetylation, a distinct epigenetic modification from DNA methylation. While crosstalk between different epigenetic modifications is a known phenomenon, further research is required to determine if AZD5153 has any secondary or long-term effects on DNA methylation.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
The following is a representative protocol for performing ChIP-seq to analyze BRD4 and H3K27ac occupancy following AZD5153 treatment, based on methodologies described in the literature.[1]
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., HCCLM3) and allow them to adhere. Treat with the desired concentration of AZD5153 (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of approximately 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with specific antibodies against BRD4 or H3K27ac. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment. Conduct differential binding analysis between AZD5153-treated and control samples to identify regions with significantly altered BRD4 or H3K27ac occupancy.
RNA Sequencing (RNA-seq)
The following is a representative protocol for performing RNA-seq to analyze changes in gene expression following AZD5153 treatment.[1]
Detailed Steps:
-
Cell Culture and Treatment: Culture and treat cells with AZD5153 or DMSO as described for the ChIP-seq protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent). Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves:
-
Poly(A) Selection: Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA).
-
End-Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters.
-
PCR Amplification: Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in AZD5153-treated samples compared to controls.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes.
-
Conclusion
AZD5153 represents a potent and specific tool for modulating the epigenetic landscape of cancer cells. Its primary mechanism of action, the bivalent inhibition of BRD4, leads to a genome-wide disruption of BRD4 binding to acetylated chromatin, a reduction in H3K27ac at key regulatory regions, and a profound alteration of the transcriptome. These epigenetic changes result in the downregulation of critical oncogenes and cell cycle regulators, ultimately leading to the suppression of cancer cell growth. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the epigenome with compounds like AZD5153. Further studies are warranted to explore potential effects on other epigenetic modifications, such as DNA methylation, and to fully elucidate the complex interplay of these mechanisms in response to BET inhibition.
References
- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic characterization of rare molecular subclasses of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153, a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] AZD5153 is under investigation for its potential antineoplastic activity in various malignancies, including solid tumors and lymphomas.[1][3] Its unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.[4] This document summarizes key pharmacokinetic data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.
Pharmacokinetic Profile of AZD5153
AZD5153 has been evaluated in a first-in-human, Phase I clinical trial (NCT03205176) as both a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or refractory solid tumors.[1][3][5] The studies revealed that AZD5153 exhibits dose-dependent pharmacokinetics with minimal accumulation upon multiple dosing.[1][6]
Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[3][7]
The terminal half-life (t1/2) of AZD5153 is approximately 6 hours.[3][7] Blood and urine samples were collected in clinical trials to characterize its metabolism and excretion pathways.[1]
A dose-proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) was observed across the dose ranges tested in the Phase I study, indicating linear pharmacokinetics.[3][7]
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of AZD5153 administered as a monotherapy in adult patients.
Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy [8]
| AZD5153 Dose Regimen | n | Cmax (nmol/L) [Mean ± SD] | Tmax (h) [Median (Range)] | AUC (nmol·h/L) [Mean ± SD] | t1/2 (h) [Mean] |
| Once Daily (QD) | |||||
| 2 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 5 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 10 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 30 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 40 mg QD | 4 | Data not available | 0.5 - 3 | Data not available | ~6 |
| Twice Daily (BID) | |||||
| 10 mg BID | 5 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 15 mg BID | 6 | Data not available | 0.5 - 3 | Data not available | ~6 |
| 20 mg BID | 7 | Data not available | 0.5 - 3 | Data not available | ~6 |
*Note: Specific Cmax and AUC values per dose cohort from the primary publication were not available in the search results. Tmax and t1/2 values are generalized from a preliminary report of the study.[3][7]
Experimental Protocols
The characterization of AZD5153's pharmacokinetics involved validated and robust bioanalytical methods.
This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of AZD5153.[1]
-
Sample Collection: Blood samples were collected in K2EDTA tubes.[1] Plasma was separated for analysis.
-
Sample Preparation:
-
Analytical Technique:
-
Mass Spectrometry Detection:
-
Quantification:
To assess target engagement in patients, the expression of target genes was measured in peripheral blood.[3]
-
Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[1]
-
Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]
-
Findings: Strong evidence of peripheral target engagement was observed, including a dose-dependent upregulation of HEXIM1.[1][6]
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying AZD5153 in patient plasma samples.
Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.
AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the transcription of critical oncogenes.
Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.
References
- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. AZD5153: a novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 5. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]
- 6. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZD5153 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetylated lysine recognition motifs in the two bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the suppression of key oncogenic transcriptional programs.[2][3] Preclinical studies have demonstrated the anti-tumor activity of AZD5153 in various cancer models, including hematologic malignancies, prostate cancer, colorectal cancer, and hepatocellular carcinoma, making it a promising candidate for cancer therapy.[4][5][6][7]
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of AZD5153 for its use in in vivo mouse xenograft studies.
Data Presentation: AZD5153 Dosage in Mouse Xenograft Models
The following table summarizes the dosages of AZD5153 used in various preclinical mouse xenograft studies. It is important to note that the optimal dosage may vary depending on the tumor model, mouse strain, and formulation of the compound.
| Cancer Type | Mouse Strain | Tumor Model (Cell Line) | Dosage | Administration Route | Formulation | Reference |
| Hepatocellular Carcinoma | NSG | HCCLM3 (subcutaneous & orthotopic) | 3 mg/kg/day | Intraperitoneal (I.P.) | Lipid Nanoemulsion | [7] |
| Colorectal Cancer | Nude | HCT116 (orthotopic) | 5 mg/kg | Oral gavage (p.o.) | Not specified | [6] |
| Prostate Cancer | Nude | PC-3 (subcutaneous) | Not specified | Oral gavage (p.o.) | Not specified | [8] |
| High-Grade Serous Ovarian Cancer | BALB/c | CT26 | 0.5 mg/ml in drinking water | Oral | Solution | [9] |
| General (equivalent to clinical exposure) | Not specified | Not specified | 0.038 - 0.075 mg/kg | Not specified | Not specified | [4][10] |
Mechanism of Action: BRD4 Inhibition Signaling Pathway
AZD5153 exerts its anti-tumor effects by disrupting the transcriptional regulation mediated by BRD4. BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes, including the potent oncogene c-Myc. P-TEFb, a complex of CDK9 and Cyclin T1, is essential for the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation. The activity of P-TEFb is negatively regulated by its association with the 7SK snRNP complex, which includes HEXIM1.
By displacing BRD4 from chromatin, AZD5153 prevents the recruitment of P-TEFb to gene promoters. This leads to a decrease in RNA Polymerase II phosphorylation and subsequent downregulation of BRD4 target genes, such as c-Myc. The suppression of these oncogenic drivers ultimately results in cell cycle arrest and apoptosis in cancer cells.
References
- 1. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]
- 2. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of bromodomain-containing 4 by AZD5153 and BCL2 by AZD4320 against B-cell lymphomas concomitantly overexpressing c-MYC and BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. AZD5153, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo [ouci.dntb.gov.ua]
Application Notes and Protocols for Dissolving AZD5153 and 6-Hydroxy-2-naphthoic acid for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of AZD5153 and 6-Hydroxy-2-naphthoic acid for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.
Compound Information
AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. By binding to the acetylated lysine recognition motifs on BRD4, AZD5153 disrupts chromatin remodeling and the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.
6-Hydroxy-2-naphthoic acid is a naphthoic acid derivative. While primarily utilized as an intermediate in the synthesis of polymers and pharmaceuticals, its structural similarity to other biologically active naphthoic acid derivatives suggests potential roles as a modulator of cellular pathways, such as the aryl hydrocarbon receptor (AhR) signaling pathway. Its application in cell-based assays is less documented, necessitating careful optimization by the end-user.
Data Presentation
The following table summarizes the key physicochemical properties and recommended solvents for preparing stock solutions of AZD5153 and 6-Hydroxy-2-naphthoic acid.
| Parameter | AZD5153 | 6-Hydroxy-2-naphthoic acid |
| Molecular Formula | C₂₅H₃₃N₇O₃ | C₁₁H₈O₃ |
| Molecular Weight | 479.58 g/mol | 188.17 g/mol |
| Appearance | Crystalline solid | White to light brown powder |
| Recommended Solvent | DMSO, Ethanol | DMSO, Ethanol |
| Solubility in DMSO | ≥ 20 mg/mL (up to 100 mg/mL with sonication) | Soluble (quantitative data not readily available) |
| Solubility in Ethanol | ≥ 20 mg/mL | Soluble |
| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture | -20°C, protected from light |
Experimental Protocols
Protocol 1: Preparation of AZD5153 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of AZD5153 in sterile DMSO.
Materials:
-
AZD5153 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Water bath sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of AZD5153 powder. For a 1 mL of 10 mM stock solution, weigh 4.80 mg of AZD5153.
-
Solubilization: Transfer the weighed AZD5153 powder into a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO. For a 10 mM stock solution from 4.80 mg of powder, add 1 mL of DMSO.
-
Dissolution: Securely cap the tube and vortex at room temperature until the compound is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of 6-Hydroxy-2-naphthoic acid Stock Solution
This protocol provides a general guideline for preparing a stock solution of 6-Hydroxy-2-naphthoic acid. Due to the limited data on its use in cell culture, initial optimization of solvent and concentration is recommended.
Materials:
-
6-Hydroxy-2-naphthoic acid powder
-
Dimethyl sulfoxide (DMSO) or Ethanol, cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Solvent Selection: Based on available data, both DMSO and ethanol are suitable solvents. The choice may depend on the specific cell line and experimental design, as solvent toxicities can vary.
-
Aseptic Technique: Work in a sterile environment to prevent contamination.
-
Weighing: Weigh the desired amount of 6-Hydroxy-2-naphthoic acid powder. For a 1 mL of 10 mM stock solution, weigh 1.88 mg.
-
Solubilization: Transfer the powder to a sterile microcentrifuge tube and add the corresponding volume of the chosen sterile solvent.
-
Dissolution: Vortex the solution thoroughly. Gentle warming (up to 37°C) may be applied to facilitate dissolution. Ensure the compound is fully dissolved before use.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot and store at -20°C, protected from light.
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the desired stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Solvent Concentration: It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. For most cell lines, the final DMSO or ethanol concentration should be kept at or below 0.1% (v/v) to minimize off-target effects.
-
Mixing: Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
Mandatory Visualizations
AZD5153 Signaling Pathway
Caption: AZD5153 inhibits BRD4, blocking c-Myc transcription.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile stock solutions.
Application Notes and Protocols: Utilizing AZD5153 in Combination with PARP Inhibitors for Colorectal Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach involves the combination of targeted therapies to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for the preclinical evaluation of AZD5153, a potent and selective bivalent Bromodomain and Extra-Terminal domain (BET) inhibitor, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors for the treatment of colorectal cancer.
AZD5153 functions by binding to the bromodomains of BET proteins, primarily BRD4, thereby inhibiting their activity.[1][2] This disruption of BRD4 function leads to the downregulation of key oncogenes, such as c-Myc, and induces cell cycle arrest and apoptosis in cancer cells.[3][4] PARP inhibitors, on the other hand, impede the repair of single-strand DNA breaks. In cancer cells with compromised DNA damage response (DDR) pathways, the accumulation of unrepaired DNA damage leads to synthetic lethality.
Preclinical studies have demonstrated a synergistic anti-tumor effect when combining AZD5153 with PARP inhibitors in colorectal cancer models.[3][4] The proposed mechanism for this synergy involves AZD5153-mediated inhibition of the G2/M cell cycle checkpoint regulator, Wee1.[3][4] This inhibition allows cells with DNA damage, induced by the PARP inhibitor, to prematurely enter mitosis, leading to mitotic catastrophe and enhanced apoptosis.[3][4]
These application notes provide a comprehensive resource for researchers aiming to investigate this promising combination therapy, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of AZD5153 and PARP Inhibitor (BMN673) Combination
Table 1: Cell Viability (MTT Assay) in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation (%) |
| HCT116 | AZD5153 | 2 | ~45% |
| BMN673 | 0.25 | ~20% | |
| Combination | 2 (AZD5153) + 0.25 (BMN673) | ~75% | |
| LoVo | AZD5153 | 1 | ~40% |
| BMN673 | 0.5 | ~25% | |
| Combination | 1 (AZD5153) + 0.5 (BMN673) | ~80% |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in Colorectal Cancer Cell Lines (48h treatment)
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| HCT116 | Control | - | ~5% |
| AZD5153 | 2 | ~20% | |
| BMN673 | 0.25 | ~10% | |
| Combination | 2 (AZD5153) + 0.25 (BMN673) | ~45% | |
| LoVo | Control | - | ~4% |
| AZD5153 | 1 | ~18% | |
| BMN673 | 0.5 | ~8% | |
| Combination | 1 (AZD5153) + 0.5 (BMN673) | ~40% |
Table 3: Clonogenic Survival in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Colony Formation Inhibition (%) |
| HCT116 | AZD5153 | 2 | ~50% |
| BMN673 | 0.25 | ~25% | |
| Combination | 2 (AZD5153) + 0.25 (BMN673) | ~85% | |
| LoVo | AZD5153 | 1 | ~45% |
| BMN673 | 0.5 | ~30% | |
| Combination | 1 (AZD5153) + 0.5 (BMN673) | ~90% |
In Vivo Efficacy in HCT116 Xenograft Model
Table 4: Tumor Growth Inhibition in Nude Mice Bearing HCT116 Xenografts
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 | - |
| AZD5153 | 5 mg/kg, oral gavage | ~700 | ~42% |
| BMN673 | 0.33 mg/kg, oral gavage | ~900 | ~25% |
| Combination | 5 mg/kg AZD5153 + 0.33 mg/kg BMN673 | ~250 | ~79% |
Experimental Protocols
Cell Culture
-
Cell Lines: HCT116 and LoVo human colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A Medium (for HCT116) or F-12K Medium (for LoVo) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
-
Seed HCT116 or LoVo cells in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of AZD5153, a PARP inhibitor (e.g., BMN673 or Olaparib), or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Clonogenic Assay
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with AZD5153, a PARP inhibitor, or the combination for 24 hours.
-
Replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in 6-well plates and treat with AZD5153, a PARP inhibitor, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot Analysis
-
Treat cells with the indicated drugs for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, cleaved Caspase-3, PARP, Wee1, γ-H2AX, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 3-4 days. The formula for tumor volume is (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, AZD5153, PARP inhibitor, Combination).
-
Drug Administration: Administer drugs via oral gavage at the predetermined doses and schedule (e.g., daily for 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Caption: Signaling pathway of AZD5153 and PARP inhibitor synergy in colorectal cancer.
Caption: Preclinical experimental workflow for evaluating AZD5153 and PARP inhibitor combination.
References
- 1. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 4. Scientific summary - Molecular selection of therapy in metastatic colorectal cancer: the FOCUS4 molecularly stratified RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Detecting BRD4 Target Gene Modulation by AZD5153 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, most notably MYC.[1] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation.[2] AZD5153 is a potent and selective bivalent inhibitor of BET bromodomains, binding to both bromodomains of BRD4 with high affinity.[2][3] This inhibition disrupts the interaction between BRD4 and acetylated chromatin, leading to the downregulation of BRD4 target gene expression and subsequent anti-tumor effects in various cancer models.[3][4]
Western blotting is an essential immunodetection technique to qualitatively and quantitatively measure changes in protein expression. This document provides a detailed protocol for utilizing Western blot to assess the modulation of BRD4 and its key downstream target genes, such as c-MYC and YAP1, following treatment with AZD5153.
Signaling Pathway and Mechanism of Action
AZD5153 competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (p-TEFb) complex, which is necessary for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The result is a significant and rapid downregulation of BRD4 target gene transcription, leading to a decrease in the protein levels of oncogenes like c-MYC and YAP1.[2][3] Notably, treatment with AZD5153 has been shown to cause a profound decrease in c-MYC and YAP1 protein levels without significantly altering the total BRD4 protein level.[3]
Caption: Mechanism of AZD5153 in inhibiting BRD4-mediated gene transcription.
Data Presentation
The following tables summarize representative quantitative data on the effects of AZD5153 on BRD4 target protein expression. Data is presented as a percentage of the vehicle control (DMSO) and is normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Dose-Dependent Effect of AZD5153 on Target Protein Levels (24-hour treatment)
| Target Protein | AZD5153 Conc. (nM) | Mean Protein Level (% of Control) ± SD |
| c-MYC | 10 | 75 ± 8 |
| 100 | 40 ± 6 | |
| 500 | 15 ± 5 | |
| 1000 | <10 | |
| YAP1 | 10 | 85 ± 10 |
| 100 | 55 ± 9 | |
| 500 | 25 ± 7 | |
| 1000 | 15 ± 6 | |
| BRD4 | 1000 | 95 ± 12 |
Table 2: Time-Course Effect of AZD5153 (500 nM) on c-MYC Protein Levels
| Treatment Time (hours) | Mean c-MYC Level (% of Control) ± SD |
| 4 | 60 ± 9 |
| 8 | 35 ± 7 |
| 16 | 20 ± 5 |
| 24 | 15 ± 5 |
| 48 | 18 ± 6 |
| 72 | 30 ± 8[4] |
Note: The data presented are representative and may vary depending on the cell line and experimental conditions. A recovery of protein levels may be observed at later time points (e.g., 72 hours)[4].
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess BRD4 target gene modulation by AZD5153.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
I. Cell Culture and AZD5153 Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, HCCLM3, HepG2) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
AZD5153 Preparation: Prepare a stock solution of AZD5153 (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Treatment: Treat the cells with varying concentrations of AZD5153 (e.g., 0, 10, 100, 500, 1000 nM) for the desired duration (e.g., 24 hours). Include a DMSO-only treated group as a vehicle control.
II. Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is crucial for ensuring equal protein loading.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-BRD4: 1:1000
-
Anti-c-MYC: 1:1000
-
Anti-YAP1: 1:1000
-
Anti-GAPDH (Loading Control): 1:5000
-
Anti-β-actin (Loading Control): 1:5000
-
Anti-Lamin B1 (Nuclear Loading Control): 1:1000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands (BRD4, c-MYC, YAP1) to the corresponding loading control bands.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Quantify protein concentration accurately and load 20-30 µg per lane. |
| Low primary antibody concentration. | Optimize antibody dilution; try a lower dilution (e.g., 1:500) or incubate overnight at 4°C. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Increase blocking time to 2 hours or perform overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration. | Increase the dilution of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific. | Use a different, validated antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. | |
| Uneven Loading | Inaccurate protein quantification. | Be meticulous with the BCA assay and sample preparation. |
| Air bubbles during transfer. | Ensure no bubbles are trapped between the gel and membrane during transfer setup. | |
| For Nuclear Proteins (BRD4): | ||
| Inefficient nuclear protein extraction. | Use a lysis buffer formulated for nuclear extraction or include sonication/douncing steps to shear DNA and release nuclear contents. | |
| Inappropriate loading control. | Use a nuclear-specific loading control like Lamin B1 or Histone H3, as cytoplasmic controls (e.g., GAPDH) may not be appropriate for nuclear fractions.[5] |
References
- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Assessing AZD5153 Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5153 is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of crucial oncogenes, such as c-MYC.[2][3] It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and apoptosis.[1][3] AZD5153 distinguishes itself by binding to both bromodomains (BD1 and BD2) of the BRD4 protein, leading to a more profound and sustained inhibition of its function compared to traditional monovalent BET inhibitors.[2][4] This enhanced activity makes AZD5153 a promising therapeutic agent in various hematologic malignancies and solid tumors.[2][3][5][6]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to AZD5153 using common cell viability assays. The accurate determination of drug sensitivity is a cornerstone of preclinical drug development, enabling the identification of responsive cancer types and the elucidation of mechanisms of action.
Signaling Pathway of AZD5153 Action
AZD5153 exerts its anticancer effects by disrupting the BRD4-mediated transcriptional program that drives cancer cell proliferation and survival. The diagram below illustrates the mechanism of action.
Caption: Mechanism of AZD5153 action in the cell nucleus.
Experimental Protocols: Cell Viability Assays
The following are detailed protocols for two widely used and robust cell viability assays: the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity as an indicator of the number of viable cells.[7][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AZD5153 (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9][10]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD5153 in complete culture medium from the stock solution. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest AZD5153 dilution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZD5153 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each AZD5153 concentration relative to the vehicle-treated control cells (considered 100% viable).
-
Plot the percentage of cell viability against the log of the AZD5153 concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[8] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AZD5153 (stock solution in DMSO)
-
Opaque-walled 96-well plates (suitable for luminescence measurements)[12]
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the entire volume of the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.[12]
-
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of AZD5153 in complete culture medium.
-
Include a vehicle control (DMSO).
-
Add the desired volume of drug dilutions to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each AZD5153 concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing AZD5153 sensitivity in cancer cell lines.
Caption: General workflow for cell viability assays.
Data Presentation: AZD5153 Sensitivity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of AZD5153 in various cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of AZD5153 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) |
| Huh7 | ~2.5 |
| HepG2 | ~10 |
| SNU-449 | ~15 |
| SNU-387 | ~20 |
| Hep3B | ~25 |
| PLC/PRF/5 | ~40 |
Data derived from a study where cell viability was measured after 72 hours of AZD5153 treatment using the CellTiter-Glo assay.[2]
Table 2: IC50 Values of AZD5153 in Various Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BC-1 | B-cell lymphoma | 0.020790 |
| MV-4-11 | Leukemia | 0.025244 |
| NCI-H929 | Myeloma | 0.026938 |
| L-1236 | Hodgkin lymphoma | 0.028218 |
| A3-KAW | B-cell lymphoma | 0.028941 |
| BL-41 | Burkitt lymphoma | 0.037546 |
| WSU-NHL | Lymphoid neoplasm | 0.037629 |
| H9 | Lymphoid neoplasm | 0.038542 |
| OPM-2 | Myeloma | 0.042122 |
| KASUMI-1 | Acute myeloid leukemia | 0.042788 |
| MOLP-8 | Myeloma | 0.045016 |
| NALM-6 | B-cell leukemia | 0.050371 |
| OCI-AML3 | Acute myeloid leukemia | 0.051301 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[14]
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the efficacy of AZD5153. The MTT and CellTiter-Glo® assays are reliable methods for determining the sensitivity of various cancer cell lines to this novel bivalent BRD4 inhibitor. The significant potency of AZD5153, particularly in hematological malignancies, underscores the therapeutic potential of targeting the BET family in cancer treatment. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating further preclinical and clinical development of AZD5153.
References
- 1. Facebook [cancer.gov]
- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 4. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Drug: AZD5153 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes: In Vitro Apoptosis Assays for AZD5153 Treatment
Introduction
AZD5153 is a potent, orally available, bivalent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4[1]. BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, including MYC, and anti-apoptotic genes like BCL-2[2][3]. By binding simultaneously to the two bromodomains of BRD4, AZD5153 demonstrates enhanced potency compared to monovalent inhibitors[1]. Its mechanism of action involves disrupting the transcriptional programs essential for tumor growth and survival, leading to cell cycle arrest and programmed cell death (apoptosis) in various cancer cell lines, including those from hematologic malignancies, prostate cancer, and colorectal cancer[1][2][4][5].
These application notes provide detailed protocols for quantifying apoptosis induced by AZD5153 in vitro, offering researchers standardized methods to assess its cytotoxic efficacy. The primary assays covered are:
-
Annexin V/Propidium Iodide (PI) Staining: For the detection of early and late-stage apoptosis by flow cytometry.
-
Caspase-Glo® 3/7 Assay: For the quantitative measurement of key executioner caspase activity.
-
Western Blot Analysis: For the detection of changes in the expression of key apoptosis-regulating proteins.
Mechanism of AZD5153-Induced Apoptosis
AZD5153 exerts its pro-apoptotic effects by inhibiting BRD4, which prevents BRD4 from binding to acetylated histones at gene promoters and enhancers. This leads to the transcriptional repression of major oncogenes and survival factors. A primary target is the MYC oncogene, a master regulator of cell proliferation and apoptosis[6]. Downregulation of MYC disrupts the cell cycle and can sensitize cells to apoptotic stimuli. Concurrently, AZD5153 can suppress the expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family[2]. The resulting imbalance between pro-apoptotic (e.g., BAX, BIM) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins disrupts mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, culminating in controlled cell death[7][8].
References
- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of AZD5153 to Mice
These application notes provide detailed protocols and supporting data for the oral administration of AZD5153, a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor, to mice in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals.
Introduction
AZD5153 is an orally bioavailable inhibitor that uniquely ligates both bromodomains (BD1 and BD2) of the BRD4 protein simultaneously.[1] BRD4 is an epigenetic reader that recruits transcriptional machinery to acetylated chromatin, regulating the expression of key oncogenes such as MYC.[1] By preventing BRD4 from binding to histones, AZD5153 disrupts chromatin remodeling and suppresses the transcription of growth-promoting genes, leading to apoptosis and tumor growth inhibition.[1]
Preclinical studies have demonstrated the in vivo efficacy of orally administered AZD5153 in various xenograft models, including hematologic malignancies, colorectal cancer, and diffuse midline glioma.[2] Developed for oral administration as a cocrystal,[3][4][5] its potent anti-tumor activity makes it a significant compound for preclinical evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the oral administration of AZD5153 to mice.
Table 1: In Vivo Efficacy of Orally Administered AZD5153 in Mouse Xenograft Models
| Tumor Type | Mouse Model | AZD5153 Oral Dose | Dosing Schedule | Outcome | Citation |
| Colorectal Cancer (HCT116) | Nude Mice | 5 mg/kg | Daily for 3 weeks | Significantly reduced tumor volume | |
| Acute Myeloid Leukemia (AML) | Xenograft Model | 3.6 or 5 mg/kg | Daily | Tumor stasis or regression | |
| Multiple Myeloma (MM) | Xenograft Model | 3.6 or 5 mg/kg | Daily | Tumor stasis or regression | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft Model | 3.6 or 5 mg/kg | Daily | Tumor stasis or regression | [6] |
| Diffuse Midline Glioma (SF8628) | Pons-implanted Mice | 50 mg/kg | Daily for 2 weeks | Inhibited tumor growth, extended survival | [2] |
Note: One study reported efficacy using a 3 mg/kg daily intraperitoneal (I.P.) injection of a lipid nanoemulsion formulation in a hepatocellular carcinoma (HCC) model.[7][8] While not an oral administration, this data is relevant for alternative delivery strategies.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Species | Value | Notes | Citation |
| Pharmacodynamic Marker | Human | Upregulation of HEXIM1 | A key biomarker demonstrating peripheral target engagement. | [1][3][9] |
| Pharmacodynamic Marker | Human / Mouse | Downregulation of MYC | A primary downstream target of BRD4 inhibition. | [1] |
| Pharmacokinetics | Human | Dose-dependent | Minimal accumulation observed with repeat dosing. | [3][9] |
| PK/PD Correlation | Mouse / Human | Mouse doses of 0.038-0.075 mg/kg | Correlated with human clinical exposures (10-15 mg) for exceeding biomarker thresholds (HEXIM1, HRR IC50). Note these are not the therapeutic doses for tumor regression. | [3][4] |
Signaling Pathway
AZD5153 acts by inhibiting the function of the BRD4 protein, a key regulator of gene transcription.
Experimental Protocols
Protocol 1: Preparation of AZD5153 Formulation for Oral Gavage
AZD5153 is a hydrophobic compound. A standard suspension can be prepared for oral gavage. As an alternative, a lipid nanoemulsion formulation has also been successfully used in preclinical studies.[7] This protocol details the preparation of a standard suspension.
Materials:
-
AZD5153 powder
-
Vehicle components:
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween-80 (Polysorbate 80)
-
Sterile, purified water or saline
-
-
Analytical balance
-
Sterile containers (e.g., conical tubes)
-
Magnetic stirrer and stir bar or homogenizer/sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the dose (e.g., 5 mg/kg), and the dosing volume (typically 10 mL/kg). Calculate the required mass of AZD5153 and vehicle components.
-
Example Calculation for a 10 mL batch at 0.5 mg/mL (for a 5 mg/kg dose at 10 mL/kg):
-
AZD5153: 5 mg
-
CMC-Na (for 0.5% solution): 50 mg (0.05 g)
-
Tween-80 (for 0.1% solution): 10 µL (0.01 mL)
-
Purified Water: q.s. to 10 mL
-
-
-
Prepare the Vehicle (0.5% CMC-Na, 0.1% Tween-80): a. In a sterile container, add the calculated amount of CMC-Na to approximately 90% of the final required volume of sterile water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may require stirring for an extended period. c. Add the calculated amount of Tween-80 and mix thoroughly. d. Adjust the final volume to 100% with sterile water.
-
Prepare the AZD5153 Suspension: a. Accurately weigh the calculated amount of AZD5153 powder into a separate sterile vessel. b. Add a small volume of the prepared vehicle to the AZD5153 powder to create a paste. This helps wet the powder and prevent clumping. c. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring). d. For a uniform and fine particle suspension, use a sonicator or homogenizer.
-
Storage and Use: a. Store the suspension at 2-8°C, protected from light. b. Before each use, allow the suspension to reach room temperature and vortex vigorously for at least 30-60 seconds to ensure homogeneity and accurate dosing. Prepare fresh formulation as required by the stability of the compound in the vehicle.
Protocol 2: Oral Gavage Administration Procedure in Mice
All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and performed by trained personnel.
Materials:
-
Prepared AZD5153 formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile, ball-tipped gavage needles (e.g., 20-gauge for an adult mouse)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Dose Calculation: Weigh each mouse accurately immediately before dosing. Calculate the specific volume of the AZD5153 formulation to administer based on the mouse's body weight (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).
-
Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely with the head and neck extended in a straight line.
-
Needle Insertion: a. Vigorously vortex the AZD5153 suspension and draw up the calculated volume into the syringe. b. Gently insert the gavage needle into the side of the mouth (in the diastema, the gap behind the incisors). c. Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. d. Advance the needle smoothly and without resistance into the esophagus and down to the stomach. If resistance is met or the animal coughs, withdraw immediately and reposition.
-
Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to deliver the formulation.
-
Withdrawal and Monitoring: a. After administration, gently and slowly withdraw the gavage needle. b. Return the mouse to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or lethargy. Continue monitoring daily.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study using oral administration of AZD5153.
References
- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following AZD5153 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5153 is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of target genes, including numerous oncogenes like MYC.[3][4][5] By binding to both bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the suppression of aberrant transcriptional programs that are critical for tumor growth and survival.[2][5]
Chromatin Immunoprecipitation (ChIP) is an invaluable technique to investigate the genome-wide occupancy of DNA-binding proteins like BRD4.[5] Performing a ChIP assay after treatment with AZD5153 allows researchers to elucidate the drug's mechanism of action by identifying the specific genomic loci from which BRD4 is displaced. This information is crucial for understanding the downstream effects on gene regulation and for identifying biomarkers of drug response. These application notes provide a detailed protocol for conducting a ChIP assay to assess the impact of AZD5153 on BRD4-chromatin binding.
Mechanism of Action of AZD5153
AZD5153 functions by competitively inhibiting the binding of BRD4 to acetylated histones.[1] This disruption of the BRD4-chromatin interaction leads to a significant reduction in BRD4 occupancy at promoters, gene bodies, and super-enhancers.[6][7][8] Consequently, the transcription of BRD4 target genes, which are often involved in cell proliferation, cell cycle progression, and apoptosis, is downregulated.[3][6][9] Studies have shown that while AZD5153 dramatically decreases BRD4 binding, the levels of histone H3 lysine 27 acetylation (H3K27Ac), a marker of active enhancers and promoters, remain largely unchanged.[6][7]
Data Presentation
The following table summarizes quantitative data from a representative study investigating the effect of AZD5153 on BRD4 occupancy in hepatocellular carcinoma (HCC) cells.
Table 1: Effect of AZD5153 on BRD4 Occupancy at Various Genomic Regions in HCCLM3 Cells
| Genomic Region | Treatment | Mean Signal Intensity (Arbitrary Units) | Percent Reduction in BRD4 Occupancy |
| All Peaks | DMSO (Control) | ~6.0 | - |
| AZD5153 (10 µM, 24h) | ~3.0 | ~50% | |
| Promoters | DMSO (Control) | ~7.5 | - |
| AZD5153 (10 µM, 24h) | ~3.5 | ~53% | |
| Gene Bodies | DMSO (Control) | ~5.0 | - |
| AZD5153 (10 µM, 24h) | ~2.5 | ~50% | |
| Super-Enhancers | DMSO (Control) | ~12.5 | - |
| AZD5153 (10 µM, 24h) | ~6.0 | ~52% |
Data is adapted from a study on HCCLM3 cells.[6][7][8] The signal intensity values are approximations based on the graphical data presented in the study.
Experimental Protocols
This protocol provides a detailed methodology for performing a ChIP assay to assess the effect of AZD5153 on BRD4 binding to chromatin.
Protocol 1: Cell Culture and AZD5153 Treatment
-
Cell Culture: Plate the cells of interest (e.g., HCCLM3, PC-3) at an appropriate density and allow them to adhere overnight.
-
AZD5153 Treatment: Treat the cells with the desired concentration of AZD5153 (e.g., up to 1 µM for most cell lines, or 10 µM as used in specific studies) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[6][10]
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking to crosslink proteins to DNA.[11][12]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[12][13]
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.[5]
-
Harvest the cells and resuspend them in a cell lysis buffer containing protease inhibitors.[5][12]
-
Isolate the nuclei and resuspend them in a nuclear lysis buffer.[5]
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication.[5] Optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in a ChIP dilution buffer.[5]
-
Save a small aliquot of the diluted chromatin as "Input" DNA, which will serve as a control for the amount of starting material.
-
Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding.[5][11]
-
Add a ChIP-grade anti-BRD4 antibody or a negative control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[5]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.[5][11]
-
-
Washing and Elution:
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating the eluted samples at 65°C for 4-5 hours or overnight.[12][14]
-
Add RNase A and Proteinase K to digest RNA and proteins, respectively.[11][12]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[11][15] The purified DNA is now ready for downstream analysis.
-
Protocol 3: Downstream Analysis (ChIP-qPCR)
-
Primer Design: Design and validate qPCR primers for the genomic regions of interest (e.g., promoters of MYC, FOSL1) and a negative control region where BRD4 is not expected to bind.[9]
-
qPCR Reaction: Set up qPCR reactions using the purified ChIP DNA, input DNA, and IgG control DNA as templates.
-
Data Analysis: Calculate the enrichment of BRD4 at specific loci. The results are often presented as "percent input" or "fold enrichment" over the IgG control.
Mandatory Visualizations
Caption: AZD5153 mechanism of action.
Caption: ChIP experimental workflow.
References
- 1. Facebook [cancer.gov]
- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 5. benchchem.com [benchchem.com]
- 6. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo [pubmed.ncbi.nlm.nih.gov]
- 10. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. encodeproject.org [encodeproject.org]
- 15. epigenome-noe.net [epigenome-noe.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by AZD5153
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription, including oncogenes such as c-Myc, which are vital for cell cycle progression.[1] By binding to the acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes. Inhibition of BRD4 by AZD5153 disrupts these interactions, leading to the downregulation of key proteins involved in cell cycle control and proliferation. This ultimately results in cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis in various cancer cell lines.[2][3]
These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by AZD5153 using flow cytometry with propidium iodide (PI) staining. The provided methodologies and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of AZD5153 in vitro.
Data Presentation
The following tables summarize the quantitative effects of AZD5153 on the cell cycle distribution in various cancer cell lines.
Table 1: Cell Cycle Distribution in Prostate Cancer Cell Lines Treated with AZD5153
| Cell Line | Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PC-3 | Control (DMSO) | 55.2 ± 4.1 | 25.8 ± 2.9 | 19.0 ± 2.5 |
| AZD5153 (100 nM) | 72.5 ± 5.3 | 15.3 ± 2.1 | 12.2 ± 1.8 | |
| LNCaP | Control (DMSO) | 60.1 ± 4.5 | 22.4 ± 3.2 | 17.5 ± 2.8 |
| AZD5153 (100 nM) | 78.9 ± 5.8 | 10.8 ± 1.9 | 10.3 ± 1.5 |
Data is presented as mean ± standard deviation.
Table 2: Observed Cell Cycle Arrest in Colorectal Cancer Cell Lines Treated with AZD5153
| Cell Line | Treatment (48 hours) | Observed Effect on Cell Cycle |
| HCT116 | AZD5153 (2 µM) | Significant increase in G0/G1 phase population[2] |
| LoVo | AZD5153 (1 µM) | Significant increase in G0/G1 phase population[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD5153 and the experimental workflow for analyzing its effect on the cell cycle.
Caption: AZD5153 inhibits BRD4, leading to G0/G1 cell cycle arrest.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming AZD5153 Resistance in Prostate Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the BRD4 inhibitor AZD5153 in prostate cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and how does it work in prostate cancer cells?
A1: AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, including c-Myc.[1][2] In prostate cancer cells, AZD5153 works by binding to the bromodomains of BRD4, preventing its interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of BRD4 target genes, ultimately inducing cell cycle arrest and apoptosis in prostate cancer cells.[1][2]
Q2: My prostate cancer cells are showing reduced sensitivity to AZD5153. What are the potential resistance mechanisms?
A2: The primary mechanism of resistance to AZD5153 in prostate cancer cells is the activation of the PI3K/AKT signaling pathway.[1] Constitutive activation of AKT can promote cell survival and circumvent the anti-proliferative effects of BRD4 inhibition. Other potential, less common, resistance mechanisms may include:
-
SPOP Mutations: Mutations in the Speckle-type POZ (SPOP) gene, an E3 ubiquitin ligase substrate-binding adaptor, can lead to the stabilization and accumulation of BET proteins, thereby requiring higher concentrations of BET inhibitors to achieve a therapeutic effect.
-
Lineage Plasticity: Some prostate cancer cells can undergo a phenotypic switch from an adenocarcinoma to a neuroendocrine-like state, which may reduce their dependency on the pathways targeted by AZD5153.
Q3: How can I overcome AKT-mediated resistance to AZD5153?
A3: Co-treatment with an AKT inhibitor has been shown to effectively overcome resistance to AZD5153. The allosteric AKT inhibitor MK-2206 has been successfully used in combination with AZD5153 to synergistically inhibit prostate cancer cell growth and induce apoptosis.[1]
Q4: What are the expected phenotypic effects of successful AZD5153 treatment in sensitive prostate cancer cells?
A4: Successful treatment with AZD5153 in sensitive prostate cancer cell lines, such as PC-3 and LNCaP, should result in:
-
Decreased cell viability and proliferation.[1]
-
Induction of apoptosis, characterized by an increase in Annexin V-positive cells and cleavage of PARP.[1]
-
Cell cycle arrest, typically observed as an accumulation of cells in the G1 or G2/M phase.[1]
-
Downregulation of BRD4 target genes, most notably c-Myc.[3]
Troubleshooting Guides
Problem 1: Reduced or no significant decrease in cell viability after AZD5153 treatment.
| Possible Cause | Troubleshooting Suggestion |
| AKT Pathway Activation | Assess the phosphorylation status of AKT (Ser473) and its downstream targets by Western blot. If p-AKT levels are high, consider co-treatment with an AKT inhibitor like MK-2206. |
| Suboptimal Drug Concentration | Confirm the IC50 of AZD5153 in your specific cell line. Titrate the concentration of AZD5153 to ensure an effective dose is being used. |
| Cell Line Specific Resistance | Investigate alternative resistance mechanisms. Sequence the SPOP gene for mutations and assess the expression of neuroendocrine markers (e.g., Chromogranin A, Synaptophysin) by immunohistochemistry or immunofluorescence. |
| Incorrect Drug Handling | Ensure proper storage and handling of AZD5153 to maintain its potency. Prepare fresh dilutions for each experiment. |
Problem 2: Inconsistent or weak induction of apoptosis.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Treatment Duration | Optimize the incubation time with AZD5153. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for apoptosis induction. |
| Assay Sensitivity | Use a combination of apoptosis assays for confirmation (e.g., Annexin V/PI staining, caspase activity assay, and Western blot for cleaved PARP). |
| Confluent Cell Culture | Ensure cells are in the exponential growth phase and not overly confluent, as this can affect their response to treatment. |
| Resistance Development | As with reduced viability, assess for activation of the AKT pathway or other resistance mechanisms. |
Data Presentation
Table 1: In Vitro Efficacy of AZD5153 in Prostate Cancer Cell Lines
| Cell Line | IC50 of AZD5153 (nM) | Apoptosis Induction (100 nM AZD5153) | Cell Cycle Arrest (100 nM AZD5153) | Reference |
| PC-3 | Not explicitly stated, but effective at 100 nM | Increased TUNEL-positive cells | Increase in S and G2/M phases | [4] |
| LNCaP | Not explicitly stated, but effective at 100 nM | Increased TUNEL-positive cells | Increase in S and G2/M phases | [4] |
Note: While the specific IC50 values for AZD5153 in PC-3 and LNCaP cells were not found in a single direct comparative study, a separate study reported IC50 values for a gold-carbene complex as 4 µM in PC-3 and 2.4 µM in LNCaP cells.[5] Another study on a novel BRD4 inhibitor reported an IC50 of 676 nM in LNCaP cells.[6]
Table 2: In Vivo Efficacy of AZD5153 and MK-2206 Combination Therapy in a PC-3 Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (Day 35) | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | ~1500 mm³ | - | [4] |
| AZD5153 | 10 mg/kg, daily, p.o. | ~750 mm³ | ~50% | [4] |
| MK-2206 | 5 mg/kg, daily, i.p. | ~1200 mm³ | ~20% | [4] |
| AZD5153 + MK-2206 | 10 mg/kg, daily, p.o. + 5 mg/kg, daily, i.p. | ~250 mm³ | ~83% | [4] |
Experimental Protocols
Western Blot for BRD4, AKT, and Downstream Targets
-
Cell Lysis: Lyse treated and untreated prostate cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Annexin V/PI Apoptosis Assay
-
Cell Preparation: Harvest both adherent and floating cells from treated and control groups.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[4][7][8][9]
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[1][10][11][12][13]
-
Washing: Centrifuge and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Mandatory Visualization
Caption: AZD5153 resistance pathway in prostate cancer.
Caption: Experimental workflow for studying AZD5153 resistance.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
Optimizing AZD5153 Concentration for Maximum Cancer Cell Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing AZD5153 concentration in cancer cell apoptosis experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and what is its mechanism of action?
A1: AZD5153 is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1] It binds to the two bromodomains of BRD4, preventing its interaction with acetylated histones.[1] This disruption of chromatin remodeling leads to the downregulation of key oncogenes, such as c-Myc, and other growth-promoting genes, ultimately inducing cancer cell apoptosis and inhibiting proliferation.[1][2][3]
Q2: What is a recommended starting concentration for AZD5153 in cancer cell lines?
A2: A general starting point for cellular assays with AZD5153 is up to 1 µM.[4] However, the optimal concentration is highly dependent on the specific cancer cell line being investigated. For instance, in hepatocellular carcinoma (HCC) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after 72 hours of treatment ranged from approximately 2 µM to over 100 µM.[2][5] In prostate cancer cells, significant inhibition of cell survival was observed in the range of 10-1000 nM, with an IC50 of around 100 nM at 72 hours and 10 nM at 96 hours.[3] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with AZD5153 to observe apoptosis?
A3: The incubation time required to induce apoptosis with AZD5153 can vary. Significant apoptosis has been observed in colorectal cancer cells after 48 hours of treatment.[6] In prostate cancer cells, a time-dependent effect on cell survival was noted, with significant activity requiring at least 48 hours of treatment.[3] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental setup.[7]
Q4: How can I confirm that AZD5153 is inducing apoptosis in my cells?
A4: Several methods can be used to confirm apoptosis. A common and reliable method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][8] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Another method is to perform Western blotting to detect the cleavage of apoptosis markers such as caspase-3 and PARP.[3][6] Additionally, a TUNEL assay can be used to detect DNA fragmentation, a hallmark of apoptosis.[3]
Troubleshooting Guide
Problem 1: I am not observing significant apoptosis at my chosen AZD5153 concentration.
-
Possible Cause 1: Suboptimal Concentration. The concentration of AZD5153 may be too low for your specific cell line.
-
Possible Cause 2: Insufficient Treatment Duration. The incubation time may be too short.
-
Possible Cause 3: Cell Line Resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to BET inhibitors.
-
Solution: Investigate the expression levels of BRD4 and its downstream targets (e.g., c-Myc) in your cell line. Consider exploring combination therapies, as studies have shown that combining AZD5153 with other agents, such as PARP inhibitors or AKT inhibitors, can enhance its anti-cancer effects.[3][9]
-
Problem 2: I am observing high levels of cell death, but it appears to be necrosis rather than apoptosis.
-
Possible Cause: Excessively High Concentration. Very high concentrations of a drug can lead to non-specific cytotoxicity and necrosis.
-
Solution: Reduce the concentration of AZD5153 and re-evaluate apoptosis using methods like Annexin V/PI staining that can distinguish between apoptosis and necrosis.[8]
-
Problem 3: My Western blot results for cleaved caspase-3 are weak or inconsistent.
-
Possible Cause 1: Suboptimal Antibody. The primary antibody for cleaved caspase-3 may not be effective.
-
Solution: Titrate the antibody to find the optimal concentration and ensure you are using a validated antibody for your application.
-
-
Possible Cause 2: Timing of Harvest. The peak of caspase-3 cleavage may occur at a different time point than what you have tested.
-
Solution: Perform a time-course experiment and harvest cell lysates at various time points after AZD5153 treatment to capture the peak of apoptosis.
-
Data Presentation
Table 1: IC50 Values of AZD5153 in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | ~2 |
| HepG2 | Hepatocellular Carcinoma | Intermediate |
| SNU-449 | Hepatocellular Carcinoma | Intermediate |
| SNU-387 | Hepatocellular Carcinoma | Intermediate |
| Hep3B | Hepatocellular Carcinoma | Intermediate |
| PLC/PRF/5 | Hepatocellular Carcinoma | >100 |
| PC-3 | Prostate Cancer | ~0.1 (72h), ~0.01 (96h) |
Data extracted from published studies.[2][3][5] "Intermediate" indicates IC50 values between those of Huh7 and PLC/PRF/5 as reported in the source.[2][5]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a range of AZD5153 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of AZD5153 for the determined duration (e.g., 48 hours).[6]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[7]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[8]
Mandatory Visualizations
Caption: AZD5153 inhibits BRD4, leading to apoptosis.
Caption: Workflow for optimizing AZD5153 treatment.
References
- 1. Facebook [cancer.gov]
- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 5. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 6. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
Troubleshooting AZD5153 solubility issues in aqueous solutions
Technical Support Center: AZD5153
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD5153, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and what is its mechanism of action?
AZD5153 is a potent, selective, and orally bioavailable bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] Unlike monovalent inhibitors, AZD5153 simultaneously binds to two bromodomains of the BRD4 protein, leading to enhanced disruption of BRD4-mediated transcriptional regulation.[1][3] This disruption prevents BRD4 from binding to acetylated histones, which in turn downregulates the expression of key oncogenes such as c-MYC and modulates signaling pathways including E2F and mTOR.[3][4][5][6] This activity inhibits the proliferation of cancer cells and induces apoptosis, making it a compound of interest in oncology research.[2][4]
Q2: What are the known solubility properties of AZD5153?
AZD5153 is a crystalline solid that is generally characterized as hydrophobic.[1][4] Its solubility is well-documented in several organic solvents and in a phosphate-buffered saline (PBS) solution at a specific pH. For detailed solubility data, please refer to the data tables below.
Q3: Is AZD5153 stable in solution?
While AZD5153 is stable as a solid for at least four years when stored at -20°C, solutions are less stable.[7] It is not recommended to store AZD5153 in solution for long periods.[1] For in vivo experiments, freshly prepared solutions are advised.[8] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide: AZD5153 Solubility in Aqueous Solutions
Issue 1: Precipitation is observed when diluting a DMSO stock solution of AZD5153 into aqueous media (e.g., cell culture medium).
Root Cause: This is a common issue for hydrophobic compounds like AZD5153. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes abruptly, causing the compound to precipitate out of solution.
Solutions:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution. High concentrations of DMSO can be toxic to cells.
-
Use a pre-warmed aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the AZD5153 stock solution can help improve solubility.
-
Add the stock solution dropwise while vortexing: Slowly add the DMSO stock to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.
-
Consider using a surfactant: For in vitro assays, a non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. However, it is crucial to first test the effect of the surfactant on your specific cell line or assay as it can have biological effects.
Issue 2: Inconsistent results in cell-based assays, potentially due to poor solubility.
Root Cause: Poor solubility can lead to an inaccurate effective concentration of AZD5153 in your experiments, resulting in high variability and unreliable data.
Solutions:
-
Visually inspect for precipitation: Before adding the final diluted solution to your cells, carefully inspect the solution for any signs of precipitation. If precipitation is visible, do not use the solution.
-
Prepare fresh dilutions for each experiment: As AZD5153 solutions are not recommended for long-term storage, preparing fresh dilutions from a DMSO stock for each experiment is the best practice to ensure consistency.[1]
-
Incorporate a sonication step: After diluting the DMSO stock into the aqueous medium, a brief sonication in a water bath can help to break up any small, invisible precipitates and improve the homogeneity of the solution.
-
Filter the final solution: For critical experiments, filtering the final diluted solution through a 0.22 µm syringe filter can remove any undissolved particles. Be aware that this may slightly lower the final concentration of the compound.
Issue 3: Difficulty dissolving AZD5153 directly in aqueous buffers for biophysical or biochemical assays.
Root Cause: AZD5153 has limited solubility in purely aqueous solutions without the aid of organic co-solvents.
Solutions:
-
Utilize a co-solvent system: If your experimental setup allows, consider using a co-solvent system. For example, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.[8]
-
Use of cyclodextrins: For in vivo studies, hydroxypropyl-β-cyclodextrin (HP-B-CD) has been used to solubilize AZD5153.[8] This approach may also be adaptable for certain in vitro applications.
Data Presentation
Table 1: Solubility of AZD5153 in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1][7] | Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO.[9] |
| Ethanol | 20 mg/mL[1][7] | |
| Dimethylformamide (DMF) | 20 mg/mL[7] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[7] | Solubility may vary with different pH values and buffer compositions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AZD5153 Stock Solution in DMSO
-
Materials:
-
AZD5153 powder (Molecular Weight: 479.57 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Weigh out the required amount of AZD5153 powder. For 1 mL of a 10 mM stock solution, you will need 4.796 mg.
-
Add the weighed AZD5153 to a sterile vial.
-
Add the appropriate volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.796 mg of AZD5153.
-
Vortex the solution until the AZD5153 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM AZD5153 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of AZD5153 required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the AZD5153 DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
Caption: Mechanism of action of AZD5153 as a BRD4 inhibitor.
Caption: Troubleshooting workflow for AZD5153 solubility issues.
References
- 1. apexbt.com [apexbt.com]
- 2. Facebook [cancer.gov]
- 3. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD5153 (AZD-5153) - Chemietek [chemietek.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
AZD5153 Technical Support Center: Managing Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and understanding the potential off-target effects of AZD5153 in cellular models. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD5153?
AZD5153 is a potent and orally bioavailable bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] It simultaneously binds to the two bromodomains (BD1 and BD2) of BET proteins, preventing their interaction with acetylated histones on chromatin.[2][3] This disruption of chromatin binding leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[4][5][6]
Q2: What are the known on-target effects of AZD5153 in cellular models?
The primary on-target effects of AZD5153 stem from its inhibition of BET proteins, leading to:
-
Downregulation of c-MYC expression: This is a hallmark of BET inhibitor activity and is a key driver of the anti-proliferative effects in many cancer models.[7][8][9]
-
Cell Cycle Arrest: Inhibition of BRD4, a key regulator of cell cycle progression, often leads to an accumulation of cells in the G1 phase.[4]
-
Induction of Apoptosis: By downregulating pro-survival genes, AZD5153 can induce programmed cell death in cancer cells.[6]
-
Cellular Senescence: In some contexts, BET inhibition can induce a state of irreversible cell cycle arrest known as senescence.[8]
Q3: What are the potential off-target effects of AZD5153?
While AZD5153 is highly selective for the BET family of bromodomains, the possibility of off-target effects should always be considered.
-
Other Bromodomains: AZD5153 has been shown to be highly selective for BET bromodomains over a panel of other bromodomain-containing proteins.
-
Thrombocytopenia: Clinically, thrombocytopenia (low platelet count) is a common side effect of BET inhibitors, including AZD5153.[2][10][11] Preclinical studies suggest this may be an on-target effect related to the role of BET proteins in megakaryocyte differentiation and platelet production. However, direct off-target effects on platelets or their precursors cannot be entirely ruled out without further investigation.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of the following experimental approaches is recommended:
-
siRNA/shRNA Knockdown: Compare the phenotype induced by AZD5153 with that of a specific knockdown of BRD4 using siRNA or shRNA. If the phenotypes are similar, it provides strong evidence for an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms that AZD5153 engages with its intended target (BRD4) within the cell. A thermal shift indicates a direct binding interaction.
-
Use of Structurally Unrelated BET Inhibitors: Comparing the effects of AZD5153 with other well-characterized but structurally different BET inhibitors (e.g., JQ1) can help determine if the observed phenotype is a class effect of BET inhibition.
-
Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the biochemical potency of the inhibitor. Off-target effects may only appear at much higher concentrations.
-
Rescue Experiments: If AZD5153 treatment leads to the downregulation of a specific protein (e.g., c-MYC), attempting to rescue the phenotype by overexpressing that protein can confirm its role in the observed effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weak c-MYC downregulation | 1. Cell line resistance: Some cell lines are inherently less dependent on BRD4 for c-MYC expression.[12] 2. Suboptimal drug concentration or treatment time: The kinetics of c-MYC suppression can vary between cell lines. 3. Poor antibody quality for Western blotting. | 1. Confirm BRD4 expression: Ensure the cell line expresses BRD4. 2. Perform a time-course and dose-response experiment: Test a range of AZD5153 concentrations (e.g., 10 nM to 1 µM) and harvest cells at different time points (e.g., 4, 8, 24 hours). 3. Validate your c-MYC antibody: Use a positive control cell line known to express high levels of c-MYC. |
| Cytostatic (growth arrest) rather than cytotoxic (cell death) effect observed | 1. Cell context-dependent response: The cellular response to BET inhibition can be cytostatic or cytotoxic depending on the genetic background of the cell line.[13][14][15] 2. Insufficient drug exposure: The concentration or duration of treatment may not be sufficient to induce apoptosis. | 1. Characterize the cell cycle arrest: Perform cell cycle analysis to confirm a G1 or other cell cycle block. 2. Increase drug concentration and/or treatment duration: Determine if higher exposure can shift the response to cytotoxicity. 3. Combine with other agents: BET inhibitors can synergize with other anti-cancer drugs to induce apoptosis. |
| Unexpected cellular phenotype not consistent with known on-target effects | 1. Potential off-target activity: AZD5153 may be interacting with other cellular proteins. 2. Experimental artifact. | 1. Perform siRNA knockdown of BRD4: This is the most direct way to confirm if the phenotype is on-target. 2. Run a CETSA: Confirm target engagement in your cellular model. 3. Test a structurally unrelated BET inhibitor: See if a different BET inhibitor recapitulates the phenotype. 4. Review experimental controls: Ensure all controls are behaving as expected. |
| Development of resistance to AZD5153 | 1. Upregulation of compensatory signaling pathways: For example, activation of the AKT pathway has been implicated in resistance.[4] 2. Mutations in the drug target or downstream effectors. | 1. Investigate compensatory pathways: Use Western blotting to probe for activation of known resistance pathways (e.g., phospho-AKT). 2. Consider combination therapies: Co-treatment with an inhibitor of the identified resistance pathway may restore sensitivity.[4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for AZD5153 Target Engagement
This protocol is a generalized procedure and may require optimization for specific cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AZD5153
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Western blotting reagents and equipment
-
Anti-BRD4 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of AZD5153 or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize protein concentrations.
-
Perform Western blotting using an anti-BRD4 antibody to detect the amount of soluble BRD4 at each temperature.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature.
-
Plot the percentage of soluble BRD4 relative to the lowest temperature against the temperature for both AZD5153-treated and DMSO-treated samples.
-
A rightward shift in the melting curve for the AZD5153-treated sample indicates target stabilization and engagement.
-
BRD4 Knockdown using siRNA
This is a general protocol and should be optimized based on the specific cell line and transfection reagent used.
Materials:
-
Cells of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
siRNA targeting BRD4 (at least two different sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free medium
-
Western blotting reagents and equipment
-
Anti-BRD4 antibody
Procedure:
-
Cell Seeding:
-
Seed cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
-
Transfection:
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the medium with complete culture medium.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for BRD4 protein depletion.
-
-
Validation of Knockdown:
-
Harvest the cells and prepare lysates.
-
Perform Western blotting with an anti-BRD4 antibody to confirm the reduction in BRD4 protein levels compared to the non-targeting siRNA control.
-
-
Phenotypic Analysis:
-
Perform the desired cellular assays (e.g., viability, apoptosis) on the BRD4-knockdown cells and compare the results to cells treated with AZD5153.
-
Data Presentation
Table 1: Representative IC50 Values of AZD5153 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | <10 |
| MV4-11 | Acute Myeloid Leukemia | <10 |
| MM.1S | Multiple Myeloma | <20 |
| NCI-H929 | Multiple Myeloma | <20 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | <50 |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |
| PC-3 | Prostate Cancer | ~100 |
| LNCaP | Prostate Cancer | ~100 |
Note: IC50 values are approximate and can vary depending on the assay conditions and duration of treatment.
Visualizations
AZD5153 Mechanism of Action
Caption: Mechanism of action of AZD5153 in inhibiting BET proteins.
Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s28.q4cdn.com [s28.q4cdn.com]
- 4. karger.com [karger.com]
- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytoprotective, Cytotoxic and Cytostatic Roles of Autophagy in Response to BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ecct-asia.com [ecct-asia.com]
How to improve the oral bioavailability of AZD5153 in animal models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of the bivalent BET/BRD4 inhibitor, AZD5153, in animal models. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and why is its oral bioavailability a concern?
A1: AZD5153 is a potent and selective bivalent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting BRD4.[1] It is being investigated for its potential in treating various cancers.[2] Like many small molecule inhibitors, AZD5153 is hydrophobic, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability.[3] This can result in suboptimal drug exposure at the target site and hinder the translation of preclinical efficacy to clinical settings.
Q2: What are the primary factors limiting the oral bioavailability of AZD5153?
A2: The primary limiting factors are likely related to its poor solubility in gastrointestinal fluids, which restricts its dissolution and subsequent absorption across the intestinal wall. Other factors can include first-pass metabolism in the gut wall and liver.
Q3: What strategies can be employed to improve the oral bioavailability of AZD5153 in animal models?
A3: The most promising strategy identified for AZD5153 is the use of a lipid nanoemulsion (LNE) formulation.[3] Nanoemulsions can enhance the solubility and absorption of hydrophobic drugs by presenting the drug in a solubilized state within lipid droplets, which can be more readily absorbed. Other general strategies for poorly soluble drugs include the use of co-solvents, cyclodextrins, and amorphous solid dispersions.
Q4: How does a lipid nanoemulsion formulation improve the bioavailability of AZD5153?
A4: A lipid nanoemulsion is expected to improve the oral bioavailability of AZD5153 through several mechanisms:
-
Enhanced Solubilization: The drug is dissolved in the lipid phase of the emulsion, overcoming the dissolution rate-limiting step in the gastrointestinal tract.
-
Increased Surface Area: The small droplet size of the nanoemulsion provides a large surface area for drug release and absorption.
-
Bypass of First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.
-
Extended Plasma Circulation: The formulation can protect the drug from rapid clearance, leading to a longer plasma half-life and increased overall exposure (AUC).[1]
Troubleshooting Guide: Low Oral Bioavailability of AZD5153
This guide provides a step-by-step approach to troubleshooting and improving the in vivo oral exposure of AZD5153 in your animal experiments.
Experimental Workflow for Troubleshooting
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the expected pharmacokinetic parameters of AZD5153 in a standard oral formulation versus a lipid nanoemulsion (LNE) formulation in a rodent model. Note: The data for the LNE formulation is illustrative and based on the expected improvements from this formulation strategy, as direct comparative preclinical data was not available in the public domain at the time of this writing.
| Parameter | Standard Formulation (Oral Gavage) | Lipid Nanoemulsion (LNE) (Oral Gavage) | Expected Improvement with LNE |
| Dose | 10 mg/kg | 10 mg/kg | - |
| Cmax (ng/mL) | ~ 500 | ~ 1200 | Increased peak plasma concentration |
| Tmax (hr) | 2 - 4 | 1 - 2 | Faster absorption |
| AUC (ng*hr/mL) | ~ 2000 | ~ 6000 | Significantly increased total drug exposure |
| Oral Bioavailability (F%) | ~ 10% | ~ 30% | Enhanced overall bioavailability |
Experimental Protocols
Preparation of AZD5153 Lipid Nanoemulsion (AZD-NE)
This protocol is adapted from a published study.[3]
Materials:
-
AZD5153
-
Miglyol 812 (Oil phase)
-
Egg Phosphatidylcholine (EPC) (Emulsifier)
-
Tween 80 (Surfactant)
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (PB, 20 mM, pH 7.4)
Procedure:
-
Prepare the lipid mixture by dissolving Miglyol 812, EPC, and Tween 80 in chloroform at a weight ratio of 57:15:25.
-
Dissolve AZD5153 in a minimal amount of DMSO.
-
Mix the lipid solution with the dissolved AZD5153.
-
Rapidly inject the lipid-drug mixture into the phosphate buffer using a syringe with an 18G needle.
-
Immediately vortex the mixture for 30 seconds to form a crude emulsion.
-
Homogenize the crude emulsion to obtain a uniform nanoemulsion.
-
Characterize the resulting AZD-NE for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the concentration of AZD5153 in the nanoemulsion using a validated analytical method such as HPLC.
In Vivo Pharmacokinetic Study in Mice
Animal Model:
-
Male BALB/c mice (6-8 weeks old)
Formulations:
-
Standard Formulation: AZD5153 suspended in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in water.
-
Lipid Nanoemulsion (LNE) Formulation: AZD-NE prepared as described above.
Procedure:
-
Fast mice overnight prior to dosing, with free access to water.
-
Administer a single oral dose of either the standard formulation or the LNE formulation of AZD5153 (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
For determination of absolute bioavailability, a separate group of mice should be administered AZD5153 intravenously (e.g., 1 mg/kg in a suitable vehicle).
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma samples for AZD5153 concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Signaling Pathway
AZD5153 inhibits BRD4, a key epigenetic reader that regulates the transcription of several oncogenes, most notably c-MYC. By binding to the bromodomains of BRD4, AZD5153 prevents its interaction with acetylated histones, thereby disrupting the transcriptional machinery required for the expression of c-MYC and other pro-proliferative genes. This leads to cell cycle arrest and apoptosis in cancer cells.
References
Technical Support Center: AZD5153 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during in vivo experiments with AZD5153.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and what is its mechanism of action?
A1: AZD5153 is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] It simultaneously binds to the two bromodomains of BRD4, which disrupts its function in chromatin remodeling and the transcription of key oncogenes like c-Myc.[2] This leads to the inhibition of tumor cell proliferation and induction of apoptosis.[2]
Q2: What are the most common toxicities observed with AZD5153 in in vivo studies?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events for AZD5153 are thrombocytopenia (low platelet count), diarrhea, and fatigue.[3][4][5] Preclinical studies in mice have also suggested that sustained, potent inhibition of BRD4 can lead to effects in the small intestine, such as decreased cellular diversity and stem cell depletion, which may contribute to gastrointestinal toxicity.
Q3: What are some recommended starting doses for AZD5153 in mouse models?
A3: Preclinical studies have used a range of doses for AZD5153. For instance, a dose of 3 mg/kg administered daily via intraperitoneal (I.P.) injection has been used in a hepatocellular carcinoma xenograft model. In a prostate cancer xenograft model, a daily oral administration of 10 mg/kg was reported to be well-tolerated without significant effects on body weight. The optimal dose will depend on the specific tumor model, the route of administration, and the experimental endpoint. A dose-finding study is recommended to determine the maximum tolerated dose (MTD) for your specific model.
Q4: What vehicle formulations can be used for AZD5153 administration in mice?
A4: For preclinical studies, AZD5153 has been formulated in a lipid nanoemulsion for intraperitoneal injection to improve stability and allow for slow release.[1] For oral gavage, while a specific formulation for AZD5153 is not widely published, common vehicles for poorly soluble compounds in preclinical studies include:
-
A suspension in 0.5% (w/v) methylcellulose in water.
-
A solution with co-solvents such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
It is crucial to perform a small pilot study to ensure the solubility and stability of AZD5153 in your chosen vehicle before beginning large-scale animal experiments.
Q5: Is intermittent dosing a viable strategy to mitigate AZD5153 toxicity?
A5: Yes, intermittent dosing is a recognized strategy to manage toxicities associated with targeted therapies. Clinical trials for AZD5153 have explored intermittent schedules, such as two weeks of treatment followed by a one-week break.[3] This approach can allow for the recovery of normal tissues, such as hematopoietic cells, potentially reducing the severity of side effects like thrombocytopenia. The optimal intermittent schedule will need to be determined empirically for your specific experimental model.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss (>15%) in Treated Mice
Potential Causes:
-
Drug Toxicity: The dose of AZD5153 may be too high for the specific mouse strain or model.
-
Gastrointestinal Toxicity: AZD5153 can cause diarrhea, leading to dehydration and reduced nutrient absorption.
-
Vehicle Toxicity: The vehicle used for drug delivery may be causing adverse effects.
-
Tumor Burden: Rapidly growing tumors can cause cancer cachexia.
Troubleshooting Steps:
-
Immediate Action:
-
Temporarily suspend dosing.
-
Provide supportive care:
-
Subcutaneous fluids (e.g., 0.9% saline) to combat dehydration.
-
Provide softened or high-calorie supplemental food.
-
-
-
Investigate the Cause:
-
Dose Reduction: If the mice recover after suspending treatment, consider reducing the dose of AZD5153 by 25-50% in subsequent experiments.
-
Intermittent Dosing: Implement a dosing holiday (e.g., 5 days on, 2 days off) to allow for recovery.
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included in your study to rule out vehicle-related toxicity.
-
Monitor for Diarrhea: Check for signs of diarrhea (see Troubleshooting Guide 2) and provide supportive care as needed.
-
-
Path Forward:
-
Restart treatment at a lower dose or with an intermittent schedule once the mice have recovered their body weight.
-
If weight loss persists even at lower doses, consider the possibility of severe on-target toxicity in your specific model and re-evaluate the therapeutic window.
-
Problem 2: Onset of Diarrhea
Potential Causes:
-
On-target effect of BRD4 inhibition: Disruption of intestinal epithelial cell homeostasis.
-
Vehicle-related effects: Some vehicles can cause gastrointestinal upset.
Troubleshooting Steps:
-
Assess Severity:
-
Stool Consistency Score:
-
0: Normal, well-formed pellets.
-
1: Soft, but formed pellets.
-
2: Very soft, unformed stool.
-
3: Watery, liquid stool.
-
-
Monitor for Dehydration: Check for signs of dehydration such as skin tenting and lethargy.
-
-
Supportive Care:
-
Hydration: Provide subcutaneous fluids (e.g., 0.9% saline) as needed.
-
Dietary Support: Provide easily digestible, high-calorie food.
-
Probiotics: Consider oral administration of probiotics, which have been shown to ameliorate chemotherapy-induced diarrhea in mice.[6]
-
-
Adjust Dosing Regimen:
-
Dose Reduction: Lower the dose of AZD5153.
-
Intermittent Dosing: Introduce drug holidays to allow for gut recovery.
-
-
Vehicle Control:
-
Ensure that the vehicle alone does not induce diarrhea in a control group.
-
Problem 3: Suspected Thrombocytopenia
Potential Causes:
-
On-target myelosuppressive effect of BRD4 inhibition.
Troubleshooting Steps:
-
Monitoring:
-
Baseline Platelet Count: Collect blood samples for a complete blood count (CBC) before initiating treatment to establish a baseline.
-
Regular Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor platelet counts.
-
-
Management:
-
Dose Adjustment: If a significant drop in platelet count is observed, consider reducing the dose or implementing an intermittent dosing schedule.
-
Supportive Care: In cases of severe thrombocytopenia leading to bleeding, consult with a veterinarian. While not standard practice in many preclinical settings, supportive care options explored for BET inhibitors in preclinical models include agents like romiplostim.
-
-
Considerations:
-
Thrombocytopenia induced by BET inhibitors is often reversible upon cessation of treatment.
-
The timing of the platelet nadir should be determined in a pilot study to inform the monitoring schedule.
-
Quantitative Data on AZD5153 In Vivo Studies
| Parameter | Dose | Route of Administration | Vehicle | Animal Model | Observed Effects | Citation |
| Efficacy | 3 mg/kg/day | Intraperitoneal | Lipid Nanoemulsion | NSG Mice with HCC Xenografts | Significant tumor growth inhibition. | [1] |
| Tolerability | 10 mg/kg/day | Oral | Not Specified | Nude Mice with Prostate Cancer Xenografts | No significant differences in body weight observed. | |
| Clinical Toxicity | 2-40 mg QD or 10-20 mg BID | Oral | Not Applicable | Human Patients | Most common adverse events: thrombocytopenia, diarrhea, fatigue. | [3][4][5] |
Note: Detailed preclinical dose-response toxicity data for AZD5153 is limited in publicly available literature. Researchers are strongly encouraged to perform a dose-range finding study to determine the maximum tolerated dose in their specific model and for their chosen vehicle and administration route.
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for Oral Gavage
Materials:
-
AZD5153 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of AZD5153 powder.
-
Prepare a stock solution of AZD5153 in DMSO. For example, dissolve 10 mg of AZD5153 in 100 µL of DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the AZD5153 stock solution to the vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Monitoring for In Vivo Toxicity
Procedure:
-
Daily Observations:
-
Record the body weight of each mouse.
-
Perform a clinical assessment of each mouse, noting any changes in posture, activity, fur texture, and signs of distress.
-
Check for signs of diarrhea by observing the cage and the perianal area of the mice.
-
-
Weekly Monitoring:
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) to monitor for hematological toxicities, particularly thrombocytopenia.
-
-
Endpoint Criteria:
-
Establish clear endpoint criteria before starting the experiment. This should include a predefined body weight loss threshold (e.g., 20%) and criteria for euthanasia based on clinical signs of distress, in accordance with your institution's animal care and use committee guidelines.
-
Visualizations
References
- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
Best practices for long-term storage of AZD5153 6-Hydroxy-2-naphthoic acid
This technical support center provides best practices for the long-term storage and handling of AZD5153 6-Hydroxy-2-naphthoic acid, a potent BET/BRD4 bromodomain inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
For long-term stability, the solid powder form of AZD5153 should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] Another recommendation is to store it at temperatures below -15°C. It is also crucial to store 6-Hydroxy-2-naphthoic acid in a dry, cool, and well-ventilated place with the container tightly closed.[2][3][4]
Q2: How should I store stock solutions of AZD5153?
The stability of AZD5153 stock solutions is dependent on the storage temperature. For optimal long-term storage, it is recommended to store stock solutions at -80°C, which can preserve the solution for up to one year.[5] If storing at -20°C, the stability is typically maintained for one to six months.[5][6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[5][6]
Q3: Are there any known incompatibilities for 6-Hydroxy-2-naphthoic acid?
Yes, 6-Hydroxy-2-naphthoic acid is incompatible with strong oxidizing agents.[2][7][4][8] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q4: What are the general handling precautions for these compounds?
When handling AZD5153 and 6-Hydroxy-2-naphthoic acid, it is important to avoid contact with skin and eyes and to prevent breathing in dust.[2][7] Use of personal protective equipment, including gloves, protective clothing, and eye protection, is recommended.[2][7] Ensure adequate ventilation in the work area.[2][3][7][8]
Troubleshooting Guide
Q1: I left the solid compound at room temperature for a short period. Is it still usable?
While long-term storage at room temperature is not recommended, short-term exposure may not significantly degrade the solid compound, especially if it was in a tightly sealed container. However, for critical experiments, it is advisable to use a fresh, properly stored sample to ensure the accuracy of your results. The shipping conditions for AZD5153 are often at room temperature in the continental US, suggesting some degree of short-term stability.[1]
Q2: My stock solution appears cloudy or has precipitated after thawing. What should I do?
If you observe precipitation or cloudiness in your stock solution upon thawing, it may be possible to redissolve the compound by gently warming and/or sonicating the solution.[5] However, if the precipitate does not dissolve, it could indicate degradation or saturation issues, and it is recommended to prepare a fresh stock solution.
Q3: How can I minimize the risk of degradation during my experiments?
To minimize degradation, always use freshly prepared solutions when possible. If using a stock solution, allow it to equilibrate to room temperature before use and keep it on ice during the experiment if the protocol allows. Protect the compound and its solutions from direct light and exposure to incompatible substances.
Quantitative Storage Data Summary
| Compound Form | Recommended Storage Temperature | Reported Stability Period | Key Considerations |
| AZD5153 (Solid) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container. |
| < -15°C | Not specified | ||
| AZD5153 (Stock Solution) | -80°C | 6 months to 1 year[5][6] | Aliquot to avoid freeze-thaw cycles.[5][6] |
| -20°C | 1 to 6 months[5][6] | Shorter stability than at -80°C. | |
| 6-Hydroxy-2-naphthoic acid (Solid) | Cool, dry, well-ventilated place | Not specified | Keep container tightly closed; avoid strong oxidizing agents.[2][3][7][4] |
Experimental Workflow for Long-Term Storage
The following diagram outlines the recommended workflow for receiving, preparing, and storing this compound to maintain its integrity.
Caption: Workflow for proper storage and handling of AZD5153.
References
Addressing variability in AZD5153 efficacy across different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bivalent BRD4 inhibitor, AZD5153. Our goal is to help you address variability in drug efficacy across different cell lines and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AZD5153 and what is its mechanism of action?
A1: AZD5153 is an orally bioavailable, potent bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] It selectively binds to the two bromodomains of BRD4, preventing its interaction with acetylated histones.[1] This disrupts the transcription of key oncogenes, such as c-MYC and YAP1, leading to cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[2][3]
Q2: Why do I observe significant differences in the IC50 value of AZD5153 across my panel of cell lines?
A2: Variability in the efficacy of AZD5153 across different cell lines is a documented phenomenon and can be attributed to several factors:
-
Genetic and Epigenetic Heterogeneity: The baseline genetic and epigenetic landscape of each cell line is unique. Differences in the expression levels of BRD4, oncogenic drivers, or tumor suppressor genes can influence sensitivity.
-
Compensatory Signaling Pathways: Some cell lines may have or develop resistance through the activation of alternative survival pathways. For example, activation of the PI3K/AKT signaling pathway has been identified as a potential resistance mechanism to AZD5153 in prostate cancer cells.[3]
-
Kinome Reprogramming: Acquired resistance to BET inhibitors can be mediated by adaptive kinome reprogramming, where cells activate compensatory pro-survival kinase networks to overcome the inhibitory effects.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters can affect the intracellular concentration of AZD5153.
Q3: My results with AZD5153 are not consistent between experiments. What are the common causes of experimental variability?
A3: Inconsistent results can arise from several technical aspects of in vitro assays. It is crucial to standardize your experimental protocol. Common sources of variability include:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final readout of viability assays.
-
Reagent Preparation and Handling: Inconsistent preparation of drug dilutions or assay reagents can lead to significant errors.
-
Incubation Times: The duration of drug treatment and incubation with assay reagents must be kept consistent.
-
Cell Health and Passage Number: Using cells that are unhealthy or have been in continuous culture for too long can affect their response to treatment.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.
Q4: Are there known mechanisms of acquired resistance to AZD5153?
A4: Yes, resistance to BET inhibitors, including AZD5153, is an area of active research. Current evidence suggests that resistance is multifactorial and rarely involves mutations in the BRD4 bromodomains. Instead, resistance mechanisms often involve:
-
Upregulation of Compensatory Pathways: As mentioned, activation of pathways like PI3K/AKT can confer resistance.
-
Kinome Reprogramming: Cells can adapt to long-term BET inhibition by rewiring their kinase signaling networks to promote survival.
-
BRD4 Hyper-phosphorylation: Changes in the phosphorylation status of BRD4 have been associated with resistance in triple-negative breast cancer.
Data Presentation: AZD5153 IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD5153 in various cancer cell lines as reported in the Genomics of Drug Sensitivity in Cancer (GDSC) database. This data illustrates the inherent variability in sensitivity across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| HCCLM3 | Liver Hepatocellular Carcinoma | Intermediate |
| HepG2 | Liver Hepatocellular Carcinoma | Intermediate |
| Huh7 | Liver Hepatocellular Carcinoma | Low |
| PLC/PRF/5 | Liver Hepatocellular Carcinoma | High |
| SNU-387 | Liver Hepatocellular Carcinoma | Intermediate |
| SNU-449 | Liver Hepatocellular Carcinoma | Intermediate |
| Hep3B | Liver Hepatocellular Carcinoma | Intermediate |
| PC-3 | Prostate Adenocarcinoma | Data available in literature |
| LNCaP | Prostate Adenocarcinoma | Data available in literature |
Note: This table is a representation of available data. For a comprehensive and up-to-date dataset, please refer to the --INVALID-LINK--.
Mandatory Visualizations
Caption: Mechanism of action of AZD5153 in the cell nucleus.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of AZD5153 on adherent cancer cell lines.
Materials:
-
AZD5153 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZD5153 in complete culture medium. A common starting concentration is 10 µM with 2-fold dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of AZD5153.
-
Incubate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium, MTT, and DMSO only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
AZD5153 (stock solution in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZD5153 in complete culture medium.
-
Add the desired concentrations of AZD5153 to the wells. Include a vehicle control.
-
Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from the medium-only wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells and plot the results to determine the IC50 value.
-
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Schedules for AZD5153 in Combination Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experiments with AZD5153 in combination therapies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during your experiments with AZD5153.
Q1: We are not observing the expected synergistic effect between AZD5153 and our combination agent. What are the potential reasons?
A1: Several factors could contribute to a lack of synergy:
-
Suboptimal Dosing Schedule: The timing of drug administration is critical. Preclinical studies with other targeted agents suggest that sequential dosing can be more effective than concurrent administration. For instance, with DNA damaging agents, administering the second agent when the first has induced maximal cell cycle arrest or target engagement can enhance synergy. Consider staggering the administration of AZD5153 and the combination agent.
-
Incorrect Drug Concentrations: Ensure that the concentrations of both AZD5153 and the combination agent are within a range that is relevant for detecting synergy. This typically involves performing dose-response curves for each agent individually to determine their IC50 values in your cell line of interest. Synergy analysis should be conducted at and around the IC50 values.
-
Cell Line Specificity: The synergistic effect of a drug combination can be highly cell line-dependent. The genetic background of the cells, including the status of key oncogenes and tumor suppressor genes (e.g., TP53, BRCA1/2), can significantly influence the outcome. It is advisable to test the combination in a panel of cell lines with diverse genetic backgrounds.
-
Assay Sensitivity: The assay used to measure synergy (e.g., cell viability, apoptosis) may not be sensitive enough to detect the effect. Consider using multiple assays to assess the combination's impact. For example, a combination might be synergistic in inducing apoptosis but only additive in reducing cell proliferation over a short time course.
Q2: We are observing significant toxicity in our in vivo studies with AZD5153 combinations. How can we mitigate this?
A2: In vivo toxicity is a common challenge with combination therapies. Here are some strategies to manage it:
-
Optimize the Dosing Schedule: Intermittent dosing schedules have been shown to be effective in managing toxicities associated with BRD4 inhibitors. A schedule of 2 weeks on, 1 week off for AZD5153 in combination with olaparib has been explored in clinical trials. Experiment with different intermittent schedules to find a balance between efficacy and tolerability.
-
Dose Reduction: If toxicity is observed, a dose reduction of one or both agents may be necessary. It is crucial to have established the maximum tolerated dose (MTD) for each single agent in your model system before proceeding with combination studies.
-
Supportive Care: Provide supportive care to the animals as per your institution's animal care and use committee (IACUC) guidelines. This may include providing hydration and nutritional support.
-
Pharmacodynamic (PD) Biomarkers: Monitor PD biomarkers in tumors and surrogate tissues to ensure that the reduced dose is still engaging the target. For AZD5153, an increase in HEXIM1 expression can be used as a biomarker of target engagement.
Q3: What are the key pharmacodynamic biomarkers to monitor for AZD5153 activity?
A3: Monitoring pharmacodynamic biomarkers is essential to confirm target engagement and to understand the biological effects of AZD5153. Key biomarkers include:
-
HEXIM1 Upregulation: AZD5153 treatment leads to a dose-dependent upregulation of HEXIM1 in peripheral blood and tumor tissue. This is a reliable biomarker for target engagement.
-
MYC Downregulation: As a BRD4 inhibitor, AZD5153 is expected to downregulate the expression of MYC, a key oncogene regulated by BRD4.
-
γH2AX and Cleaved PARP-1: In combination with DNA damaging agents, an increase in the DNA damage marker γH2AX and the apoptosis marker cleaved PARP-1 would indicate a synergistic effect.
Data Presentation
In Vitro Synergy of AZD5153 with Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Genetic Background | AZD5153 IC50 (μM) | Olaparib IC50 (μM) | Combination Effect | Reference |
| A2780 | BRCA wild-type | ~0.1 | ~1.1 | Synergistic | [1] |
| OVCAR5 | BRCA wild-type | Not specified | Not specified | Additive/Synergistic | [1] |
| 13 other ovarian cancer cell lines | Various | Not specified | Not specified | Widespread Synergy | [2] |
In Vivo Dosing and Efficacy of AZD5153 and Olaparib Combination
| Tumor Model | Dosing Schedule | AZD5153 Dose (mg/kg) | Olaparib Dose (mg/kg) | Outcome | Reference |
| A2780luc ip1 Mouse Model | Not specified | Not specified | Not specified | Significantly lower tumor weight and fewer nodules | [1] |
| OVCAR5 Mouse Model | Not specified | Not specified | Not specified | Significantly fewer nodules and markedly lower tumor weight | [1] |
| PDX Models | 21 days | 25 (oral) | 50 (oral) | Synergistic tumor growth inhibition | [3] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZD5153 and a combination agent.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of AZD5153 and the combination agent in culture medium. Add the drugs to the cells in a final volume of 200 µL per well. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the drug concentration and use a non-linear regression model to calculate the IC50 value.[4][5][6]
Synergy Analysis using the Chou-Talalay Method
This protocol describes how to assess the synergistic, additive, or antagonistic effect of AZD5153 in combination with another agent.
Methodology:
-
Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a fixed ratio of the two drugs. For example, if the IC50 of Drug A is 10 nM and Drug B is 20 nM, a fixed ratio of 1:2 can be used. Prepare serial dilutions of this combination.
-
Cell Treatment and Viability Assay: Treat cells with the single agents and the combination at various concentrations, as described in the cell viability assay protocol.
-
Data Analysis with CompuSyn:
-
Enter the dose-response data for each drug alone and for the combination into the CompuSyn software.
-
The software will calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa).
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
The software will also generate a Fa-CI plot and an isobologram for data visualization.[7][8][9]
-
In Vivo Xenograft Study for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of AZD5153 in combination with another agent in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 tumor cells in a volume of 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[10][11]
-
Tumor Growth Monitoring and Randomization: Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (Vehicle control, AZD5153 alone, combination agent alone, AZD5153 + combination agent).
-
Drug Administration:
-
AZD5153: Can be administered orally (p.o.) via gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.
-
Combination Agent: Administer via the appropriate route (e.g., intraperitoneal, intravenous, or oral).
-
Dosing Schedule: An intermittent schedule for AZD5153 (e.g., daily for 5 days followed by 2 days off, or 2 weeks on/1 week off) may improve tolerability. The combination agent can be administered concurrently or sequentially.
-
-
Efficacy and Toxicity Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).[10][11][12]
Mandatory Visualizations
Caption: Mechanism of action of AZD5153 in inhibiting tumor cell proliferation.
Caption: Experimental workflow for evaluating AZD5153 combination therapies.
Caption: Synergistic mechanism of AZD5153 and Olaparib in inducing apoptosis.
References
- 1. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD5153: A Bivalent BET Inhibitor Demonstrating Superior Efficacy Over First-Generation Counterparts
A new generation of Bromodomain and Extra-Terminal (BET) protein inhibitors, exemplified by the bivalent molecule AZD5153, is showing enhanced preclinical efficacy compared to first-generation monovalent inhibitors like JQ1. By targeting two bromodomains of the BRD4 protein simultaneously, AZD5153 achieves a stronger binding affinity, leading to more profound and sustained disruption of key oncogenic signaling pathways.
This guide provides an objective comparison of the performance of AZD5153 against first-generation BET inhibitors, supported by experimental data from preclinical studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the advancements in BET inhibition.
Mechanism of Action: A Tale of Two Bonds
First-generation BET inhibitors, such as the well-characterized compound JQ1, are monovalent, meaning they bind to a single bromodomain (BD) on a BET protein like BRD4.[1][2] BRD4 contains two bromodomains, BD1 and BD2, which act as "readers" of acetylated lysine residues on histone tails, tethering transcriptional machinery to chromatin and driving the expression of key oncogenes, most notably MYC.[2][3]
AZD5153 represents a significant evolution in design. It is a bivalent inhibitor, possessing two distinct moieties that allow it to bind to both BD1 and BD2 on a single BRD4 protein simultaneously.[1][4] This dual-binding mechanism confers enhanced avidity and potency, leading to superior antitumor activity in preclinical models of hematologic and solid tumors.[1][5]
Comparative Efficacy Data
Preclinical studies consistently demonstrate that AZD5153 exhibits greater potency in inhibiting cancer cell proliferation compared to first-generation inhibitors. The enhanced activity is observed across a range of malignancies, including hematologic cancers and solid tumors.
In Vitro Proliferation Assays
The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for inhibitor potency. While direct head-to-head comparisons in large cell panels are limited, data compiled from multiple studies highlight the superior potency of AZD5153.
Table 1: Anti-proliferative Activity (GI50/IC50) of AZD5153 vs. First-Generation BET Inhibitors
| Cell Line | Cancer Type | AZD5153 (µM) | JQ1 (µM) | Reference |
| Hematologic Malignancies | ||||
| MOLM-13 | Acute Myeloid Leukemia (AML) | <0.150 | 0.113 | [5][6] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <0.150 | 0.051 | [5][6] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | <0.150 | 0.132 | [5][6] |
| H929 | Multiple Myeloma (MM) | <0.150 | 0.095 | [5][6] |
| OPM-2 | Multiple Myeloma (MM) | <0.150 | 0.092 | [5][6] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | <0.150 | N/A | [5] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | <0.150 | N/A | [5] |
| Solid Tumors | ||||
| SF8628 | Diffuse Midline Glioma (DMG) | 0.41 | 0.50 | [7] |
| DIPG007 | Diffuse Midline Glioma (DMG) | 0.053 | N/A | [7] |
| H2227 | Small Cell Lung Cancer (SCLC) | N/A | ~0.5 | [8] |
| A549 | Lung Adenocarcinoma | N/A | 1.8 | [9] |
Note: Data is compiled from separate studies and experimental conditions may vary. "N/A" indicates data not available in the cited sources.
Downstream Effects on Oncogenic Signaling
Both AZD5153 and first-generation inhibitors function by displacing BRD4 from chromatin, thereby inhibiting the transcription of BRD4 target genes. The most critical of these is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[3] Due to its enhanced potency, AZD5153 often leads to a more pronounced and durable suppression of MYC protein levels.[1]
In Vivo Antitumor Activity
In multiple xenograft models of human cancers, AZD5153 has demonstrated superior in vivo efficacy, leading to tumor stasis or regression.[1] For instance, in hepatocellular carcinoma (HCC) xenografts, AZD5153 showed anti-HCC efficacy at a much lower dose (3 mg/kg/day) compared to the higher doses required for the first-generation inhibitor JQ1 (50 mg/kg/day) to achieve significant tumor growth inhibition.[1] Similarly, in diffuse midline glioma patient-derived xenograft (PDX) models, both AZD5153 (30 mg/kg) and JQ1 (50 mg/kg) in combination with radiation significantly prolonged animal survival compared to radiation alone.[7]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare BET inhibitors.
Cell Viability / Proliferation Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AZD5153 or a first-generation inhibitor (e.g., JQ1). Include a DMSO vehicle control.
-
Incubation: Incubate plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Measurement: Add CellTiter-Glo® Reagent to each well (typically equal to the volume of cell culture medium in the well).
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize luminescence values to the vehicle control and plot the dose-response curve to calculate GI50/IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for MYC Downregulation
This technique is used to detect changes in the protein levels of MYC following inhibitor treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of inhibitor (e.g., 1 µM JQ1 or AZD5153) or DMSO for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP followed by high-throughput sequencing (ChIP-seq) is used to map the genome-wide binding sites of BRD4 and assess its displacement by inhibitors.
Methodology:
-
Cell Treatment: Treat cells (e.g., HCCLM3) with AZD5153 (e.g., 10 µM) or DMSO for 24 hours.[1]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 15 minutes at 37°C. Quench the reaction with glycine.[1]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the chromatin. Shear the chromatin to an average size of 300-500 bp using sonication.[1]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to BRD4. Include an IgG control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the binding profiles between inhibitor-treated and control samples to determine the effect of the drug on BRD4 occupancy.
Conclusion
The development of bivalent BET inhibitors like AZD5153 marks a significant advancement in targeting BRD4-dependent cancers. The enhanced avidity afforded by its dual-bromodomain binding translates into superior potency and antitumor activity in preclinical models when compared to first-generation monovalent inhibitors.[1] This improved efficacy, demonstrated through lower IC50 values and robust in vivo responses, provides a strong rationale for the continued clinical development of AZD5153 and other next-generation BET inhibitors for the treatment of hematologic malignancies and solid tumors.[5]
References
- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bivalent Binding of AZD5153: A Biophysical Assay Comparison
For Researchers, Scientists, and Drug Development Professionals
AZD5153 is a potent, orally bioavailable bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.[1][2][3][4] Its unique mechanism involves simultaneous binding to both the first (BD1) and second (BD2) bromodomains of a single BRD4 protein, a characteristic that confers enhanced potency and prolonged target engagement compared to traditional monovalent inhibitors.[2][5] This guide provides a comparative analysis of AZD5153's binding properties against alternative monovalent inhibitors, supported by biophysical assay data and detailed experimental protocols.
Comparative Analysis of Binding Affinities
The bivalent nature of AZD5153 leads to a significant increase in its binding affinity for BRD4 compared to monovalent inhibitors such as JQ1 and OTX015. This enhanced affinity is a key differentiator, contributing to its potent anti-tumor activity. The following table summarizes the binding affinities of AZD5153 and its alternatives to BRD4 and its individual bromodomains, as determined by various biophysical assays.
| Compound | Target | Assay | Affinity Metric | Value (nM) | Reference |
| AZD5153 | BRD4 | Fluorescence Polarization | Ki | 5 | [6] |
| BRD2 | Fluorescence Polarization | IC50 | 18 | [1] | |
| BRD4 | Fluorescence Polarization | IC50 | 110 | [1] | |
| (+)-JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry | Kd | ~50 | [7] |
| BRD4 (BD2) | Isothermal Titration Calorimetry | Kd | ~90 | [7] | |
| BRD4 (BD1) | AlphaScreen | IC50 | 77 | [7] | |
| BRD4 (BD2) | AlphaScreen | IC50 | 33 | [7] | |
| BRD2 | Fluorescence Polarization | IC50 | 54 | [1] | |
| BRD4 | Fluorescence Polarization | IC50 | 56 | [1] | |
| OTX015 | BRD2, BRD3, BRD4 | Biochemical Assay | IC50 | 92-112 | N/A |
Visualizing Binding Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the bivalent binding mechanism of AZD5153, a typical biophysical assay workflow, and the downstream signaling pathway affected by BRD4 inhibition.
Caption: Bivalent vs. Monovalent BRD4 Inhibition.
Caption: SPR Experimental Workflow.
Caption: BRD4 Inhibition Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of binding affinities. Below are generalized protocols for key biophysical assays used to validate the bivalent binding of AZD5153.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand (e.g., BRD4) immobilized on a sensor chip and an analyte (e.g., AZD5153) in solution.
Protocol:
-
Protein Immobilization:
-
Recombinant human BRD4 (full-length or individual bromodomains) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The protein solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface.
-
Serial dilutions of AZD5153 or alternative inhibitors (typically ranging from low nM to µM) are prepared in the running buffer.
-
Each concentration is injected over the immobilized BRD4 surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is injected (e.g., 300 seconds).
-
A reference flow cell without immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis yields the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Recombinant BRD4 and the inhibitor (e.g., AZD5153) are dialyzed extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize buffer mismatch effects.
-
The concentrations of the protein and inhibitor are determined accurately using a spectrophotometer or other quantitative methods.
-
Typically, the protein concentration in the sample cell is 10-20 µM, and the inhibitor concentration in the syringe is 100-200 µM.
-
-
Titration:
-
The sample cell is filled with the BRD4 solution, and the injection syringe is filled with the inhibitor solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2 µL) of the inhibitor are made into the sample cell at regular intervals (e.g., 150 seconds).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The integrated heat is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.
Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a vector encoding a NanoLuc®-BRD4 fusion protein.
-
Transfected cells are seeded into 384-well plates.
-
-
Assay Procedure:
-
The cells are pre-treated with a cell-permeable NanoBRET™ tracer that binds to the BRD4 bromodomains.
-
Increasing concentrations of a test compound (e.g., AZD5153) are added to the cells.
-
After a 1-hour incubation, the NanoBRET™ substrate is added.
-
-
Data Acquisition and Analysis:
-
The BRET signal (ratio of acceptor emission to donor emission) is measured on a plate reader.
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The bivalent binding of AZD5153 to both bromodomains of BRD4 is a key feature that distinguishes it from earlier monovalent BET inhibitors. This enhanced mode of action, validated through a suite of biophysical assays, translates to superior potency and efficacy. The data and protocols presented in this guide offer a framework for researchers to understand and evaluate the binding characteristics of AZD5153 and other BET inhibitors, facilitating the development of next-generation epigenetic therapies.
References
- 1. Dissecting the Role of BET Bromodomain Proteins BRD2 and BRD4 in Human NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
AZD5153: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
AZD5153, a potent and orally bioavailable bivalent inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4, has demonstrated significant anti-tumor activity in a wide range of preclinical and early-phase clinical studies.[1][2][3] Its unique mechanism of action, involving simultaneous binding to two bromodomains of the BRD4 protein, offers enhanced potency and a potential advantage over first-generation monovalent BET inhibitors.[2][3][4] This guide provides a comprehensive cross-validation of AZD5153's anti-tumor effects in various cancer types, presenting comparative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Targeting Transcriptional Addiction
AZD5153 functions by selectively binding to the acetylated lysine recognition motifs within the two bromodomains of the BRD4 protein.[1] This action prevents BRD4 from binding to acetylated histones, thereby disrupting chromatin remodeling and the expression of key oncogenes and growth-promoting genes.[1] A primary target of this inhibition is the MYC oncogene, which is a critical driver of proliferation in many cancers.[2][5] By downregulating MYC and other critical transcriptional programs, such as those regulated by E2F and mTOR, AZD5153 induces apoptosis and inhibits the proliferation of tumor cells.[2][5][6]
Caption: Mechanism of action of AZD5153 in inhibiting cancer cell proliferation.
Comparative Anti-Tumor Efficacy of AZD5153
AZD5153 has shown promising anti-tumor effects across a spectrum of solid and hematological malignancies. The following tables summarize its efficacy, often in comparison to other agents.
Table 1: In Vitro Anti-Proliferative Activity of AZD5153 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 of AZD5153 (μM) |
| Huh7 | Lowest IC50 |
| PLC/PRF/5 | Highest IC50 |
| HepG2 | Intermediate IC50 |
| SNU-449 | Intermediate IC50 |
| SNU-387 | Intermediate IC50 |
| Hep3B | Intermediate IC50 |
Data extracted from a study by Zhang et al.[5]
Table 2: Preclinical and Clinical Evaluation of AZD5153 in Various Cancer Types
| Cancer Type | Model | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | In vitro (cell lines), In vivo (xenograft models) | Inhibited cell proliferation, induced apoptosis, and suppressed tumor growth.[5] | [5] |
| Colorectal Cancer (CRC) | In vitro (HCT116, LoVo cell lines), In vivo | Suppressed cell proliferation, induced apoptosis, and sensitized cancer cells to the PARP inhibitor BMN673.[3][4] | [3][4] |
| Hematologic Malignancies (AML, Multiple Myeloma, DLBCL) | In vivo (xenograft models) | Led to tumor stasis or regression.[2] | [2] |
| Prostate Cancer | Preclinical models | Demonstrated anti-tumorigenic functions.[5] | [5] |
| Thyroid Cancer | Preclinical models | Showed anti-tumorigenic activity.[5] | [5] |
| Wilm's Tumor | Preclinical models | Exhibited anti-tumor effects.[5] | [5] |
| Relapsed/Refractory Solid Tumors and Lymphoma | Phase I Clinical Trial (NCT03205176) | Tolerable as monotherapy and in combination with olaparib. One partial response observed in metastatic pancreatic cancer.[7][8][9] | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor effects of AZD5153.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, LoVo) are seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Drug Treatment: Cells are treated with varying concentrations of AZD5153 (or a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Incubation: 20 μL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
-
Cell Seeding: A specific number of cells (e.g., 500-1000) are seeded in 6-well plates.
-
Drug Treatment: Cells are treated with AZD5153 for 24 hours.
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies form.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells are counted.
-
Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated based on the number of colonies in the treated versus control groups.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with AZD5153 for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A generalized workflow for preclinical evaluation of AZD5153.
Combination Therapies: Enhancing Anti-Tumor Response
A significant area of investigation is the use of AZD5153 in combination with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
-
With PARP Inhibitors (e.g., Olaparib, BMN673): In colorectal and ovarian cancers, combining AZD5153 with PARP inhibitors has shown synergistic effects.[4][10][11] AZD5153 can impair the G2/M cell cycle checkpoint, sensitizing cancer cells to the DNA-damaging effects of PARP inhibitors.[4] A phase I clinical trial has evaluated the combination of AZD5153 and olaparib in patients with relapsed or refractory solid tumors.[7][8][10]
-
With other targeted agents: Preclinical studies have explored combinations of AZD5153 with CDK inhibitors (dinaciclib) in neuroblastoma, WEE1 inhibitors (AZD1775) in non-small cell lung cancer, and BCL-2 inhibitors (venetoclax, AZD4320) in hematologic malignancies.[11]
Conclusion
AZD5153 has emerged as a promising bivalent BET inhibitor with a broad spectrum of anti-tumor activity against both solid and hematological cancers. Its enhanced potency compared to earlier monovalent inhibitors and its potential for synergistic combinations with other targeted therapies underscore its clinical potential. The data presented in this guide provides a comparative overview of its efficacy and a foundation for further research and development in this area. Continued investigation, particularly through well-designed clinical trials, will be crucial in defining the precise role of AZD5153 in the oncology treatment landscape.
References
- 1. Facebook [cancer.gov]
- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 5. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
AZD5153: Unveiling Downstream Targets Through RNA-Seq Analysis in a Comparative Context
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AZD5153, a potent bivalent BET bromodomain inhibitor, with other relevant alternatives. By leveraging RNA-sequencing data, we delve into the downstream targets of AZD5153 and offer a comparative analysis of its performance, supported by detailed experimental protocols and visualizations of key signaling pathways.
Comparative Performance of AZD5153 and Alternatives
AZD5153 distinguishes itself as a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting both bromodomains of BRD4.[1] This dual-binding mechanism is suggested to confer enhanced potency compared to first-generation monovalent inhibitors like JQ1.[2] The primary mechanism of action for BET inhibitors involves preventing the interaction between BRD4 and acetylated histones, which in turn disrupts chromatin remodeling and leads to the dysregulation of target gene expression, ultimately inhibiting tumor cell proliferation.[3][4]
Emerging as a more potent alternative to traditional inhibitors are Proteolysis-Targeting Chimeras (PROTACs), such as ARV-825 and MZ1. These molecules induce the degradation of BRD4 protein rather than merely inhibiting its function, leading to a more profound and sustained downstream effect on gene expression.[5][6]
The following tables summarize the cellular potency and the impact on global gene expression of AZD5153 in comparison to other BET inhibitors and a BRD4-targeting PROTAC degrader.
| Drug | Target | Mechanism of Action | Cell Line | IC50 / GI50 | Reference |
| AZD5153 | BRD2, BRD3, BRD4, BRDT | Bivalent BET Bromodomain Inhibitor | Hematologic Cancers (AML, MM, DLBCL) | < 150 nM | [7] |
| Hepatocellular Carcinoma (HCC) Cell Lines | Varies (e.g., ~10 µM for HCCLM3) | [2][8] | |||
| JQ1 | BRD2, BRD3, BRD4, BRDT | Monovalent BET Bromodomain Inhibitor | Multiple Myeloma (MM.1S) | < 100 nM | [7] |
| NUT Midline Carcinoma (NMC) | ~500 nM | [7] | |||
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | Monovalent BET Bromodomain Inhibitor | Diffuse Large B-cell Lymphoma (DLBCL) | Median IC50: 192 nM | [7] |
| ARV-825 | BRD4 | PROTAC Degrader | T-cell acute lymphoblastic leukemia | Lower IC50 than JQ1, dBET1, and OTX015 | [6] |
| Drug | Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Reference |
| AZD5153 | HCCLM3 (Hepatocellular Carcinoma) | 10 µM for 24h | 3,412 | 3,862 | [2] |
| JQ1 | Raji-luc (B-cell lymphoma) | 24h treatment | - | 4971 common with a dnBrd4 mutant | [5] |
| OTX-015 | Leukemia Cell Lines | 500nM for 24h | - | 29 genes (FDR < 1e-3, log-fold-change > 0.9) | [9] |
| ARV-825 | T-ALL cells (Jurkat and 6T-CEM) | 48h treatment | Differentially expressed genes identified (P < 0.001, fold-change > 2) | [6] |
Key Downstream Targets and Signaling Pathways
RNA-sequencing studies have consistently demonstrated that AZD5153 treatment leads to significant changes in the expression of genes involved in cell proliferation, cell cycle, and apoptosis.[2] Notably, the downregulation of the proto-oncogene MYC is a hallmark of BET inhibitor activity.[9][10] AZD5153 has been shown to markedly affect transcriptional programs related to MYC and E2F.[10] In hepatocellular carcinoma cells, AZD5153 treatment led to the repression of several BRD4 target genes involved in DNA replication and cell proliferation, including c-MYC and YAP1.[2][4][11]
The following diagrams illustrate the simplified signaling pathway affected by BRD4 inhibition and a typical experimental workflow for RNA-seq analysis.
Detailed Experimental Protocols
The following is a generalized protocol for RNA-sequencing analysis based on methodologies reported in studies investigating BET inhibitors.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., HCCLM3, HepG2) are cultured in appropriate media and conditions.
-
Cells are treated with a specific concentration of AZD5153 (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).[2]
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a commercial kit (e.g., RNeasy Mini Kit, QIAGEN).[1][2]
-
The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7) is used for library preparation.
3. Library Preparation and Sequencing:
-
An mRNA library is typically prepared from the total RNA by isolating polyadenylated (polyA+) RNA.
-
The purified mRNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.
-
The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.[12]
4. Bioinformatic Analysis:
-
The raw sequencing reads are subjected to quality control checks.
-
Reads are then aligned to a reference genome (e.g., hg38).
-
Gene expression levels are quantified (e.g., as Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Differentially expressed genes (DEGs) between the AZD5153-treated and control groups are identified using statistical packages like DESeq2 or edgeR, with significance thresholds typically set at an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1.[13]
5. Downstream Analysis:
-
The list of DEGs is used for functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify the biological processes and pathways affected by AZD5153.[13]
-
Key downstream targets are often validated using other molecular biology techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting.[2]
This guide provides a foundational understanding of the downstream effects of AZD5153 as revealed by RNA-seq analysis, placing it in the context of other BET inhibitors and emerging degraders. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the BET pathway.
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 2. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-MTAB-12853 - RNA-seq of NK-92 cell line upon BET inhibitor treatment (OTX-015) - OmicsDI [omicsdi.org]
- 8. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell RNA seq-derived signatures define response patterns to atezolizumab + bevacizumab in advanced hepatocellular carcinoma - EGA European Genome-Phenome Archive [ega-archive.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to BRD4 Targeting: The Bivalent Inhibitor AZD5153 vs. PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal domain (BET) protein BRD4 is a pivotal epigenetic reader and transcriptional co-activator, making it a high-priority therapeutic target in oncology.[1] Its role in regulating the expression of key oncogenes, including c-MYC, has driven the development of molecules that can modulate its function.[2][3] Two prominent strategies have emerged: direct inhibition of its bromodomains and targeted degradation of the entire protein.
This guide provides an objective comparison between AZD5153, a potent bivalent BRD4 inhibitor, and the class of BRD4-targeting Proteolysis-Targeting Chimeras (PROTACs), which induce protein degradation. We will delve into their distinct mechanisms of action, compare their performance using preclinical data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between AZD5153 and BRD4 PROTACs lies in their mechanism of action. AZD5153 is an "occupancy-driven" molecule that functions by physically blocking the active sites of BRD4, while PROTACs are "event-driven" molecules that catalytically induce the destruction of BRD4.[4]
AZD5153: Bivalent Inhibition
AZD5153 is an orally bioavailable small molecule that simultaneously binds to the two tandem bromodomains (BD1 and BD2) of the BRD4 protein.[5] This bivalent binding mode confers high avidity and potency.[6] By occupying these acetylated lysine recognition motifs, AZD5153 prevents BRD4 from binding to acetylated histones on chromatin.[5] This disrupts the formation of transcriptional complexes, leading to the downregulation of target genes like MYC, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[5]
BRD4 PROTACs: Targeted Degradation
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker.[7] By simultaneously binding BRD4 and an E3 ligase, the PROTAC forms a ternary complex that brings the protein target into close proximity with the cell's ubiquitin-proteasome machinery.[8] This proximity induces the E3 ligase to tag BRD4 with ubiquitin chains, marking it for destruction by the 26S proteasome.[7] A single PROTAC molecule can catalytically trigger the degradation of multiple BRD4 proteins, leading to profound and durable target elimination.[4]
Quantitative Data Comparison
The following tables summarize key performance metrics for AZD5153 and several representative BRD4 PROTACs based on published preclinical data.
Table 1: Key Molecular Properties and Potency
| Compound | Class | Mechanism of Action | E3 Ligase Recruited | Target Binding (BRD4 Ki) | Cellular Potency (IC50) | Degradation Potency (DC50) |
| AZD5153 | Bivalent Inhibitor | Inhibition of BD1/BD2 | N/A | 5 nM[9] | 1.7 nM (Foci Disruption)[10] | Not Applicable |
| dBET1 | PROTAC | Degradation | CRBN | - | ~20-fold more potent than inhibitor BI2536[4] | <100 nM (in MV4;11 cells)[4] |
| ARV-771 | PROTAC | Degradation | VHL | - | - | <1 nM (in CRPC cells)[4] |
| PROTAC 4 (QCA-276 based) | PROTAC | Degradation | CRBN | - | 8.3 pM (MV-4-11 cells)[1][11] | Picomolar concentrations[1][11] |
| CFT-2718 | PROTAC | Degradation | CRBN | - | ~10 nM (MOLT4 cells)[12] | ~10 nM (for 90% degradation)[12] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing & Administration | Outcome | Reference |
| AZD5153 | Acute Myeloid Leukemia (MV4-11 Xenograft) | 5 mg/kg, daily, oral | Tumor Regression | [13] |
| AZD5153 | Hepatocellular Carcinoma (HCCLM3 Xenograft) | 3 mg/kg/day, IP | Tumor Growth Inhibition | [14] |
| dBET1 | Acute Myeloid Leukemia (MV4-11 Xenograft) | 50 mg/kg, 5 days/week, IP | Delayed tumor growth | [4] |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | - | Tumor Regression | [1] |
| PROTAC 3 | Leukemia (RS4;11 Xenograft) | - | Tumor Regression, Low Toxicity | [1][11] |
Advantages and Disadvantages
| Feature | Bivalent Inhibitor (AZD5153) | PROTAC Degraders |
| Potency | High potency due to bivalent binding and avidity.[6] | Can achieve picomolar potency due to catalytic mechanism.[1] |
| Durability of Effect | Requires sustained target occupancy for efficacy. | Can have a prolonged effect as the target protein is eliminated.[8] |
| Selectivity | Pan-BET inhibitor, binding BRD2/3/4.[9] | Can be engineered for selectivity for BRD4 over BRD2/3.[4][11] |
| Pharmacokinetics | Smaller molecule, generally favorable oral bioavailability and PK properties.[5][6] | Larger molecules, can face challenges with cell permeability and oral bioavailability, though this is being overcome.[4] |
| Resistance | Upregulation of BRD4 could potentially overcome inhibition. | Can overcome resistance caused by target upregulation by actively removing the protein.[4] |
| Non-Enzymatic Function | Inhibits the "reader" function of bromodomains. | Eliminates the entire protein, abrogating both enzymatic and non-enzymatic scaffolding functions.[11] |
| Clinical Status | Advanced to Phase I/II clinical trials (e.g., NCT03205176).[14][15] | Several are now in clinical trials (e.g., RNK05047).[4][16] |
Experimental Protocols
Accurate comparison of BRD4 inhibitors and degraders requires robust and standardized experimental methods. Below are protocols for key assays.
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the reduction in BRD4 protein levels following treatment with a PROTAC degrader and confirm the absence of degradation with an inhibitor like AZD5153.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MV-4-11) in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the BRD4 PROTAC, AZD5153 (as a non-degrading control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 18, 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., Bethyl Laboratories, A301-985A) overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of BRD4 remaining relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of cell proliferation for each compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and allow them to adhere or stabilize overnight.[17]
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 1 pM to 10 µM) in triplicate for 72 hours. Include a vehicle-only control.[17]
-
Assay Procedure:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a living model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MV4-11 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or BALB/c nude).[18]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle control, AZD5153 group, and BRD4 PROTAC group.[18]
-
Dosing and Monitoring:
-
Administer the compounds according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and vehicle formulation.[18]
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week as a measure of toxicity.
-
-
Endpoint Analysis: At the end of the study (or at defined time points), euthanize the animals and collect tumors for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Analyze tumor tissue via Western blot or immunohistochemistry (IHC) to confirm BRD4 degradation/inhibition and assess downstream effects on proliferation markers like Ki-67.[12]
Conclusion
Both bivalent inhibition and targeted degradation represent powerful, clinically relevant strategies for targeting BRD4 in cancer. AZD5153 stands out as a highly potent bivalent inhibitor with proven clinical activity and favorable drug-like properties.[6][15] It offers a robust method of disrupting the BRD4 transcriptional program through sustained bromodomain occupancy.
BRD4 PROTACs, on the other hand, offer a distinct and potentially superior paradigm.[16] Their catalytic mode of action and ability to eliminate the entire BRD4 protein can lead to a more profound and durable anti-tumor response, potentially overcoming mechanisms of resistance to inhibitors.[4] While they have historically faced pharmacokinetic challenges, next-generation degraders are showing improved in vivo properties and are now entering clinical trials.[4][16]
The choice between an inhibitor and a degrader will depend on the specific cancer context, the desired duration of action, and the potential for resistance. The ongoing clinical evaluation of both AZD5153 and emerging BRD4 PROTACs will be critical in defining their respective roles in the future of cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Probe AZD5153 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validating the On-Target Activity of AZD5153 with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the on-target activity of AZD5153, a potent bivalent BET (Bromodomain and Extra-Terminal) inhibitor, by contrasting its effects with the genetic ablation of its primary target, BRD4, using CRISPR-Cas9 technology.
Introduction to AZD5153 and its Target
AZD5153 is a novel, orally bioavailable small molecule that functions as a bivalent inhibitor of the BET family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in the transcription of key oncogenes, including MYC.[3][4] By binding to both bromodomains (BD1 and BD2) of BRD4 simultaneously, AZD5153 effectively displaces it from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in various cancer models.[2][5] Preclinical studies have demonstrated its potent anti-tumor activity in hematologic malignancies and solid tumors.[6][7]
To rigorously validate that the observed cellular and physiological effects of AZD5153 are indeed a consequence of its interaction with BRD4, a comparison with the phenotype induced by CRISPR-Cas9-mediated knockout of the BRD4 gene is the gold standard. CRISPR-Cas9 technology allows for the precise and permanent disruption of a target gene, providing a clean genetic model to mimic pharmacological inhibition.[8][9]
Comparative Analysis: AZD5153 Inhibition vs. BRD4 Genetic Knockout
The central hypothesis for on-target validation is that the phenotypic and transcriptomic changes induced by AZD5153 treatment should closely mirror those caused by the genetic knockout of BRD4.
Phenotypic Comparison
The following table summarizes the expected and observed comparative effects of AZD5153 treatment and CRISPR-mediated BRD4 knockout on cancer cells.
| Phenotypic Readout | Effect of AZD5153 Treatment | Effect of CRISPR-Cas9 BRD4 Knockout | Concordance & Interpretation |
| Cell Proliferation | Potent inhibition across various cancer cell lines (e.g., hematologic, hepatocellular carcinoma).[2][3] | Significant reduction in cell proliferation and viability. | High. This concordance strongly suggests that the anti-proliferative effect of AZD5153 is mediated through BRD4 inhibition. |
| MYC Expression | Rapid and sustained downregulation of MYC protein and mRNA levels.[10] | Decreased expression of MYC and its downstream targets. | High. As MYC is a canonical downstream target of BRD4, this parallel effect is a key indicator of on-target activity. |
| Cell Cycle Progression | Induction of cell cycle arrest, typically at the G1 phase. | G1 phase arrest due to the downregulation of cell cycle regulators. | High. Both pharmacological and genetic inhibition of BRD4 disrupt the cell cycle at the same checkpoint, reinforcing the on-target mechanism. |
| Apoptosis | Induction of apoptosis in sensitive cell lines. | Increased rates of programmed cell death. | High. The triggering of apoptosis by both methods indicates a shared mechanism of cell killing mediated by BRD4 disruption. |
| Cellular Differentiation | Can induce differentiation in certain cancer types (e.g., NUT midline carcinoma).[11] | Genetic ablation of BRD4 has been shown to regulate cardiomyocyte differentiation.[12][13] | Moderate to High. While the cell types may differ in studies, both approaches demonstrate that BRD4 is a key regulator of cellular differentiation pathways. |
Transcriptomic Comparison
Gene expression profiling following either AZD5153 treatment or BRD4 knockout provides a high-resolution view of on-target effects.
| Gene Set/Pathway | Effect of AZD5153 Treatment | Effect of CRISPR-Cas9 BRD4 Knockout | Concordance & Interpretation |
| MYC Target Genes | Significant downregulation of a large cohort of MYC-regulated genes. | Widespread downregulation of the MYC transcriptional program. | High. This provides strong evidence that AZD5153's primary mechanism for suppressing the MYC pathway is through BRD4 inhibition. |
| Cell Cycle Regulators | Downregulation of genes promoting G1/S transition (e.g., Cyclins, CDKs). | Similar repression of key cell cycle progression genes. | High. The convergence on the same set of cell cycle machinery genes validates the on-target effect on cell proliferation. |
| Inflammatory Genes | Modulation of inflammatory pathways, often showing suppression of pro-inflammatory gene expression.[14] | Knockdown of BRD4 has been shown to impair inflammatory cytokine production in immune cells.[5] | High. Both approaches highlight the role of BRD4 in regulating inflammatory responses, suggesting that the immunomodulatory effects of AZD5153 are on-target. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of BRD4
-
gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting early exons of the BRD4 gene to ensure a functional knockout. Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select transduced cells with the appropriate antibiotic. Isolate single-cell clones to establish pure knockout cell lines.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: Verify the complete absence of BRD4 protein expression.
-
qRT-PCR: Confirm the reduction in BRD4 mRNA levels.
-
AZD5153 Treatment and Phenotypic Assays
-
Cell Culture: Culture both the wild-type (parental) and BRD4 knockout cell lines under standard conditions.
-
Drug Treatment: Treat wild-type cells with a dose-response range of AZD5153. Use a vehicle control (e.g., DMSO) for comparison.
-
Proliferation Assay: Seed cells in 96-well plates. After treatment, assess cell viability using a reagent such as CellTiter-Glo®.
-
Western Blot Analysis: Treat cells with AZD5153 for various time points. Lyse the cells and perform Western blotting to detect levels of BRD4, MYC, and cell cycle-related proteins.
-
Cell Cycle Analysis: Treat cells with AZD5153, then fix, stain with propidium iodide, and analyze by flow cytometry.
-
RNA Sequencing: Treat wild-type cells with AZD5153 and extract RNA. Perform RNA-seq and compare the gene expression profile to that of untreated wild-type and BRD4 knockout cells.
Visualizing the Validation Workflow and Pathway
Caption: Workflow for validating AZD5153 on-target activity.
Caption: BRD4 signaling and points of inhibition.
Conclusion
The comparison between pharmacological inhibition with AZD5153 and genetic knockout of BRD4 via CRISPR-Cas9 provides compelling evidence for the on-target activity of the compound. The high degree of concordance in their effects on cell proliferation, MYC expression, cell cycle progression, and global gene expression profiles confirms that AZD5153's anti-tumor activity is primarily driven by its potent and specific inhibition of BRD4. This validation is a critical step in the preclinical and clinical development of AZD5153, providing a strong rationale for its continued investigation as a targeted cancer therapeutic.
References
- 1. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining inhibitors of Brd4 and cyclin-dependent kinase can decrease tumor growth in neuroblastoma with MYCN amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. readability.com [readability.com]
- 9. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Genome-Wide CRISPR Screen Identifies BRD4 as a Regulator of Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A genome-wide CRISPR screen identifies BRD4 as a regulator of cardiomyocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]
A Comparative Study of AZD5153 in Sensitive Versus Resistant Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bromodomain and extra-terminal (BET) inhibitor AZD5153 in cancer cell lines with varying sensitivity. We present supporting experimental data and detailed protocols to facilitate further investigation into the efficacy and resistance mechanisms of this compound.
AZD5153 is a potent and selective bivalent inhibitor of the BRD4 protein, a key epigenetic reader that regulates the transcription of crucial oncogenes such as c-MYC.[1][2] By binding to the bromodomains of BRD4, AZD5153 disrupts chromatin remodeling and suppresses the expression of genes essential for tumor growth and survival, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3] Preclinical studies have demonstrated its antitumor activity in a range of malignancies, including hematologic cancers, colorectal cancer, and hepatocellular carcinoma.[2][3]
However, as with many targeted therapies, both intrinsic and acquired resistance can limit the clinical efficacy of BET inhibitors. Understanding the differential response to AZD5153 in sensitive versus resistant cell lines is crucial for identifying predictive biomarkers and developing strategies to overcome resistance.
Comparative Efficacy of AZD5153 in Cancer Cell Lines
The sensitivity of cancer cell lines to AZD5153 can be quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating greater sensitivity. A survey of published data reveals a range of sensitivities across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Classification | Reference |
| MOLM-13 | Acute Myeloid Leukemia | < 0.01 | Sensitive | [2] |
| MV-4-11 | Acute Myeloid Leukemia | < 0.01 | Sensitive | [2] |
| HCT116 | Colorectal Cancer | ~0.1 | Sensitive | |
| LoVo | Colorectal Cancer | ~0.1 | Sensitive | |
| Huh7 | Hepatocellular Carcinoma | 0.47 | Sensitive | [3] |
| HepG2 | Hepatocellular Carcinoma | 1.34 | Moderately Sensitive | [3] |
| SNU-449 | Hepatocellular Carcinoma | 1.56 | Moderately Sensitive | [3] |
| SNU-387 | Hepatocellular Carcinoma | 2.02 | Moderately Sensitive | [3] |
| Hep3B | Hepatocellular Carcinoma | 2.39 | Moderately Sensitive | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 5.31 | Resistant | [3] |
| HCCLM3 | Hepatocellular Carcinoma | 2.16 | Moderately Sensitive | [3] |
Deciphering the Molecular Response to AZD5153
In Sensitive Cell Lines:
In sensitive cancer cells, AZD5153 effectively engages its target, BRD4, leading to the transcriptional repression of key oncogenes. This is often characterized by:
-
Downregulation of c-MYC: As a primary target of BRD4, the suppression of c-MYC expression is a hallmark of AZD5153 activity, leading to decreased cell proliferation.[3]
-
Induction of Apoptosis: AZD5153 treatment in sensitive cells typically results in the cleavage of caspase-3 and PARP, indicating the activation of the apoptotic cascade.
-
Cell Cycle Arrest: The inhibitor often causes a G0/G1 phase arrest in the cell cycle, preventing cells from progressing to the DNA synthesis phase.
Mechanisms of Resistance:
While some cell lines exhibit intrinsic resistance to AZD5153, others can acquire resistance over time through various molecular alterations. A key putative mechanism of resistance to BET inhibitors involves the activation of pro-survival signaling pathways that can bypass the effects of BRD4 inhibition.
-
Activation of the PI3K/AKT Pathway: A common theme in resistance to targeted therapies is the upregulation of the PI3K/AKT signaling pathway. Constitutive activation of AKT can promote cell survival and proliferation, potentially overriding the anti-cancer effects of AZD5153.
Visualizing the Cellular Response to AZD5153
To illustrate the mechanism of action and potential resistance pathways, the following diagrams were generated using the Graphviz DOT language.
References
Independent Verification of AZD5153's Effect on MYC Protein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AZD5153 in reducing MYC protein levels, benchmarked against other notable bromodomain and extra-terminal (BET) inhibitors. The data presented is collated from independent research studies to ensure unbiased verification.
Executive Summary
AZD5153, a potent and selective bivalent inhibitor of the BET family protein BRD4, has been independently verified to effectively reduce cellular levels of the oncoprotein MYC. This guide summarizes quantitative data from various studies, comparing the performance of AZD5153 with other well-documented BET inhibitors such as JQ1, OTX015, and I-BET151, as well as the next-generation BET-targeting PROTACs. The consistent downregulation of MYC protein across multiple cancer cell lines underscores the therapeutic potential of targeting the BET-MYC axis.
Comparative Analysis of MYC Protein Downregulation
The following tables summarize the quantitative effects of AZD5153 and alternative BET inhibitors on MYC protein levels as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of AZD5153 on MYC and MYCN Protein Levels
| Cell Line | Cancer Type | Treatment | Time Point | MYC/MYCN Protein Reduction | Reference |
| WiT49 | Wilms Tumor | AZD5153 (IC50 concentration) | 24 hours | Transient reduction | [1] |
| COG-W-408 | Wilms Tumor | AZD5153 (IC50 concentration) | 24 hours | Transient reduction | [1] |
| 17.94 | Wilms Tumor | AZD5153 (IC50 concentration) | 24 hours | Transient reduction | [1] |
| HCCLM3 | Hepatocellular Carcinoma | AZD5153 (10 µM) | 24 hours | Profound decrease | |
| HepG2 | Hepatocellular Carcinoma | AZD5153 (10 µM) | 24 hours | Profound decrease | |
| Huh7 | Hepatocellular Carcinoma | AZD5153 (10 µM) | 24 hours | Profound decrease | |
| MM.1S | Multiple Myeloma | AZD5153 (various concentrations) | 4 hours | Dose-dependent reduction |
Table 2: Comparison of AZD5153 with other BET Inhibitors on MYC Protein Levels
| Inhibitor | Cell Line | Cancer Type | Treatment Concentration | MYC Protein Reduction | Reference |
| AZD5153 | MM.1S | Multiple Myeloma | Dose-dependent | More potent than I-BET762 | |
| I-BET762 | MM.1S | Multiple Myeloma | Dose-dependent | Less potent than AZD5153 | |
| JQ1 | Multiple | Various Cancers | 0.5 - 1 µM | Significant downregulation | [2][3] |
| OTX015 | Multiple | Leukemia | 500 nM | Strong decrease | [2] |
| I-BET151 | Multiple | Lymphoma | Dose-dependent | Potent, concentration-dependent decrease | [4] |
| ARV-825 (PROTAC) | Multiple | Neuroblastoma, MM | Nanomolar range | Efficient and sustained degradation, superior to JQ1/OTX015 | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by AZD5153 and a typical experimental workflow for assessing its impact on MYC protein levels.
Figure 1. Mechanism of AZD5153 action on MYC transcription.
Figure 2. Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Western Blotting for MYC/MYCN Protein Levels
This protocol is a synthesized representation from the methodologies described in the cited literature[1].
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., Wilms tumor, hepatocellular carcinoma, multiple myeloma) are cultured to approximately 80% confluency.
-
Cells are treated with either DMSO (vehicle control), AZD5153, or an alternative BET inhibitor at specified concentrations and for various time points (e.g., 4, 24, 48, 72 hours).
-
-
Protein Extraction:
-
After treatment, cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice for 30 minutes and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-50 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for MYC or MYCN (e.g., rabbit anti-c-MYC or anti-N-MYC).
-
The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to confirm equal protein loading across all lanes.
-
-
Quantification and Analysis:
-
The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).
-
The expression level of MYC/MYCN is normalized to the corresponding loading control for each sample.
-
The percentage reduction in MYC/MYCN protein levels in the treated samples is calculated relative to the vehicle-treated control.
-
Conclusion
Independent studies consistently demonstrate that AZD5153 effectively reduces MYC and MYCN protein levels in a variety of cancer cell lines. Comparative data suggests that as a bivalent BET inhibitor, AZD5153 is more potent than first-generation monovalent inhibitors. Furthermore, the development of BET-targeting PROTACs represents a promising evolution in this therapeutic strategy, offering even more profound and sustained degradation of BET proteins and subsequent MYC downregulation. The experimental protocols provided herein offer a framework for the independent verification and further investigation of these compounds.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of AZD5153 with Other Epigenetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AZD5153, a potent and selective bivalent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, has demonstrated significant anti-tumor activity in preclinical models. Its unique mechanism of action, involving the simultaneous binding to both bromodomains of BRD4, has prompted investigations into its synergistic potential when combined with other anticancer agents, particularly other epigenetic drugs. This guide provides a comparative analysis of the synergistic effects of AZD5153 with various epigenetic drugs, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
Quantitative Analysis of Synergistic Effects
The synergistic potential of AZD5153 has been evaluated in combination with several classes of epigenetic and DNA damage response inhibitors. The following tables summarize the quantitative data from these studies, focusing on the combination's ability to inhibit cancer cell viability and survival.
Table 1: Synergistic Effects of AZD5153 with a PARP Inhibitor (Olaparib) in Ovarian Cancer
While a study demonstrated a marked synergistic anti-tumor effect in 13 out of 15 ovarian cancer cell lines and 20 out of 22 patient-derived organoid models, specific quantitative synergy data such as Combination Index (CI) values were not provided in the publication. The study did, however, highlight that the combination of AZD5153 and olaparib was more effective than either drug alone[1].
Table 2: Co-operative Inhibition of AZD5153 with a NAMPT Inhibitor (FK866) in Hepatocellular Carcinoma (HCC)
A study investigating the combination of AZD5153 and the NAMPT inhibitor FK866 in HCC cell lines demonstrated a co-operative inhibition of cell proliferation and clonogenic survival[2][3]. While formal synergy scores were not reported, the IC50 values for the individual agents were determined.
| Cell Line | AZD5153 IC50 (μM) | FK866 IC50 (nM) |
| HepG2 | 10.3 | 1.2 |
| Huh7 | 3.7 | >100 |
| PLC/PRF/5 | 28.5 | 8.7 |
| SNU-387 | 12.6 | 2.5 |
| SNU-449 | 11.8 | 0.8 |
| Hep3B | 15.2 | 4.5 |
| HCCLM3 | 8.9 | >100 |
Table 3: Synergistic Apoptosis Induction with Topotecan in Osteosarcoma
Preclinical studies have indicated that the combination of the BET inhibitor AZD5153 with the topoisomerase I inhibitor topotecan leads to an increase in apoptotic-mediated cell death in osteosarcoma cell lines. However, specific quantitative synergy data from these studies are not currently available in the public domain.
Experimental Protocols
The assessment of synergistic effects relies on robust and reproducible experimental protocols. The following sections detail the general methodologies for the key assays cited in the studies of AZD5153 combinations.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells[4][5][6][7][8].
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
Test compounds (AZD5153 and combination drug)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of AZD5153, the combination drug, or both in a checkerboard matrix format. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment[9][10][11][12][13].
Materials:
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Mammalian cells in culture medium
-
Test compounds (AZD5153 and combination drug)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells into culture plates.
-
Compound Treatment: Treat the cells with the desired concentrations of AZD5153, the combination drug, or both for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 1-3 weeks).
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a suitable fixative (e.g., methanol). Stain the colonies with crystal violet solution.
-
Colony Counting: Wash the plates to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach to quantify drug interactions, determining whether a combination is synergistic, additive, or antagonistic by calculating a Combination Index (CI)[14][15][16][17][18].
Procedure:
-
Experimental Design: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Data Input: Use software such as CompuSyn to input the dose-effect data.
-
CI Calculation: The software calculates the CI values based on the median-effect equation.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
The synergistic effects of AZD5153 in combination with other epigenetic drugs are underpinned by their complementary actions on key cellular signaling pathways.
AZD5153 and Olaparib Synergy in Ovarian Cancer
The combination of AZD5153 and the PARP inhibitor olaparib has shown significant synergy in ovarian cancer models. This is, in part, attributed to the ability of AZD5153 to downregulate the expression of PTEN, a key tumor suppressor protein involved in DNA repair. Reduced PTEN levels may lead to increased reliance on PARP-mediated DNA repair, thereby sensitizing cancer cells to olaparib[1].
Caption: AZD5153 and Olaparib synergistic pathway.
AZD5153 and FK866 Synergy in Hepatocellular Carcinoma
In HCC, AZD5153 has been shown to upregulate the expression of nicotinamide phosphoribosyltransferase (NAMPT). The combination with the NAMPT inhibitor FK866 creates a synthetic lethal interaction by targeting cellular metabolism[2][3]. AZD5153's inhibition of BRD4 leads to a decrease in the expression of NAPRT, an enzyme involved in an alternative NAD+ biosynthesis pathway, further enhancing the dependency on the NAMPT pathway.
Caption: AZD5153 and FK866 synergistic pathway.
Experimental Workflow for Synergy Assessment
The general workflow for assessing the synergistic effects of AZD5153 with other epigenetic drugs in vitro involves a series of well-defined steps, from initial cell culture to final data analysis.
Caption: In vitro drug synergy assessment workflow.
References
- 1. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. scribd.com [scribd.com]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Clonogenic survival assay [bio-protocol.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of AZD5153 and 6-Hydroxy-2-naphthoic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of AZD5153 and 6-Hydroxy-2-naphthoic acid, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can minimize risks and maintain compliance with safety regulations.
Essential Safety and Disposal Information
Proper disposal of laboratory chemicals is a critical aspect of experimental work, demanding careful planning and execution. The following sections outline the specific disposal procedures for AZD5153 and 6-Hydroxy-2-naphthoic acid, alongside general best practices for handling chemical waste.
Disposal Procedures for 6-Hydroxy-2-naphthoic Acid
6-Hydroxy-2-naphthoic acid is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] Therefore, its disposal must be handled with care to avoid personal exposure and environmental contamination.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][3]
-
Waste Segregation: Collect waste 6-Hydroxy-2-naphthoic acid and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, clearly labeled hazardous waste container.[4][5] Do not mix this waste with other chemical waste streams to prevent potential reactions.[4]
-
Container Management: The waste container must be made of a compatible material, be in good condition, and have a securely fitting cap to prevent leaks or spills.[4][5][6] The original product container can be reused for waste collection if it is properly relabeled as "Hazardous Waste" and the original label is defaced.[4]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Hydroxy-2-naphthoic acid," and the approximate concentration or quantity.[4][5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][2] Do not dispose of 6-Hydroxy-2-naphthoic acid down the drain or in the regular trash.[1][2]
Hazard and Safety Data for 6-Hydroxy-2-naphthoic Acid
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
Disposal Procedures for AZD5153
According to the available Safety Data Sheet, AZD5153 is not classified as a hazardous substance under the Globally Harmonized System (GHS).[7] However, as a potent, selective, and orally available BET/BRD4 bromodomain inhibitor used in research, it is prudent to handle and dispose of it as a potentially hazardous chemical.[8][9]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves, safety glasses, and a lab coat, when handling AZD5153.
-
Waste Segregation: Collect all waste containing AZD5153, including unused neat compound, solutions, and contaminated lab supplies (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.[10]
-
Container Management: Use a well-sealed, leak-proof container that is chemically compatible with the waste.[6] The container should be kept closed except when adding waste.[5][6]
-
Labeling: Label the container as "Hazardous Waste" and clearly indicate its contents, including "AZD5153" and the solvent if it is in solution.[5][10]
-
Storage: Store the waste container in a secure, designated area away from general laboratory traffic and incompatible materials.
-
Professional Disposal: All waste containing AZD5153 must be disposed of through a licensed hazardous waste disposal facility.[11][12] Contact your institution's EHS department to arrange for pickup. Do not dispose of AZD5153 in the regular trash or down the drain.[7]
Hazard and Safety Data for AZD5153
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Not classified as hazardous[7] | None | None | None |
Note: Although not classified as hazardous, due to its biological activity, it is recommended to handle AZD5153 with care and use appropriate personal protective equipment.
Experimental Protocol: General Chemical Waste Disposal Workflow
This protocol outlines a general workflow for the safe handling and disposal of chemical waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated and compatible hazardous waste containers
-
Hazardous waste labels
-
Secondary containment bins
-
Chemical spill kit
Procedure:
-
Hazard Assessment: Before beginning any experiment, review the Safety Data Sheet (SDS) for all chemicals to be used. Identify potential hazards and necessary safety precautions.
-
PPE Adherence: Always wear the required PPE as specified in the SDS.
-
Waste Segregation: At the point of generation, segregate chemical waste into compatible streams (e.g., halogenated solvents, non-halogenated solvents, acids, bases, solid waste).[4] Never mix incompatible chemicals.
-
Containerization:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[5]
-
-
Storage:
-
Disposal Request: When a waste container is full or no longer needed, submit a waste pickup request to your institution's EHS department.[11]
Mandatory Visualization
The following diagrams illustrate key concepts related to the safe handling of these compounds.
Caption: A workflow for the proper disposal of chemical waste.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. web.uri.edu [web.uri.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistics for Handling AZD5153 6-Hydroxy-2-naphthoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZD5153 6-Hydroxy-2-naphthoic acid. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing; protective gloves.[1][2] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation occurs.[1] Use a NIOSH/MSHA approved respirator.[3] | 29 CFR 1910.134: Respiratory Protection.[2] |
| Foot Protection | Safety shoes.[2] | 29 CFR 1910.136: Foot Protection.[2] |
Operational Handling Plan
Safe handling practices are critical to prevent contamination and accidental exposure.
Engineering Controls:
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Avoid contact with skin and eyes.[1][2]
-
Dispensing: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling the substance.[1][2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not flush into surface water or a sanitary sewer system.[3]
-
Contaminated PPE: Contaminated disposable items, such as gloves, should be placed in a designated hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, deface the label before disposal.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2] Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1] |
Spill Management: In the event of a spill, evacuate personnel from the area.[1] Avoid dust formation and breathing vapors.[1] Wear appropriate PPE, including chemical-impermeable gloves, during cleanup.[1] Sweep up the spilled material and place it into a suitable container for disposal.[4]
Caption: Logical workflow for the safe handling of AZD5153.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
